3-Methylcyclohexene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPWKTCMUADILM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862258 | |
| Record name | 3-Methylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591-48-0 | |
| Record name | 3-Methylcyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylcyclohexene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylcyclohexene | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72091 | |
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| Record name | Cyclohexene, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methylcyclohexene | |
| Source | EPA DSSTox | |
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| Record name | 3-methylcyclohexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.835 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLCYCLOHEXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X3KTM424G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Methylcyclohexene chemical properties and physical data
An In-depth Technical Guide to 3-Methylcyclohexene: Chemical Properties and Physical Data
Introduction
This compound is a cyclic olefin, an organic compound characterized by a six-membered ring containing one double bond and a methyl substituent on the carbon adjacent to the double bond.[1] It is a colorless, volatile liquid with a distinct odor.[2][3] As a member of the alkene family, its chemical reactivity is dominated by the carbon-carbon double bond, making it susceptible to addition and oxidation reactions.[3] This compound and its isomers, 1-methylcyclohexene and 4-methylcyclohexene, are utilized as intermediates in organic synthesis for the production of various chemicals, fragrances, and pharmaceuticals.[1][3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis and analysis.
Physical and Chemical Properties
The physical and chemical data for this compound are summarized in the tables below. This information is crucial for its handling, storage, and application in various chemical processes.
General and Physical Properties
| Property | Value | References |
| Molecular Formula | C₇H₁₂ | [2][4][5] |
| Molecular Weight | 96.17 g/mol | [2][4][5] |
| CAS Number | 591-48-0 | [4][5] |
| Appearance | Colorless liquid | [1][3][6] |
| Odor | Distinct smell | [2][3] |
| Boiling Point | 104 - 105 °C | [1][4][7] |
| Melting Point | -124 °C | [1][7] |
| Density | 0.800 - 0.805 g/mL | [1][4] |
| Specific Gravity | 0.80 | [4][6] |
| Refractive Index | 1.4425 - 1.4445 | [4][7] |
| Flash Point | -3 °C | [4][7] |
| Critical Temperature | 301 °C | [8] |
| Critical Pressure | 34.6 atm | [8] |
| Enthalpy of Vaporization | 350 kJ/mol | [9] |
Solubility
This compound is a non-polar compound and its solubility is governed by the "like dissolves like" principle.[2]
| Solvent | Solubility | References |
| Water | Insoluble | [2][7] |
| Alcohol | Soluble | |
| Ether | Soluble | |
| Benzene | Soluble | [2] |
| Hexane | Soluble | [2] |
| Chloroform | Soluble | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are essential for researchers. The following protocols are derived from established laboratory procedures.
Synthesis of this compound via Reductive Cleavage of 3-Methyl-2-cyclohexen-1-ol
This method provides a direct route to this compound.[10]
Materials:
-
Amalgamated zinc powder
-
3-Methyl-2-cyclohexen-1-ol
-
Anhydrous ether
-
2.6 M Hydrogen chloride in anhydrous ether
-
10% Aqueous sodium hydrogen carbonate
-
Saturated aqueous sodium chloride
-
Magnesium sulfate
Procedure:
-
A 1-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser with a dry nitrogen source, and a pressure-equalizing addition funnel.
-
The flask is charged with 196 g of dry amalgamated zinc powder, 22.4 g of 3-methyl-2-cyclohexen-1-ol, and 280 mL of anhydrous ether.[10]
-
The flask is cooled to -15 °C in an ethanol-water-dry ice bath.
-
The mixture is stirred gently for 5 minutes, after which vigorous stirring is initiated.
-
153 mL of 2.6 M hydrogen chloride in anhydrous ether is added dropwise over 1.5 hours, maintaining the temperature at -15 °C.[10]
-
After the addition is complete, the mixture is stirred for an additional hour at -15 °C.
-
The reaction mixture is filtered, and the zinc residue is washed with several portions of ether.
-
The combined ethereal solutions are washed sequentially with two 50-mL portions of water, 50 mL of 10% aqueous sodium hydrogen carbonate, and two 50-mL portions of saturated aqueous sodium chloride.[10]
-
The organic layer is dried over magnesium sulfate.
-
The ether is carefully removed by distillation through a Dufton column at atmospheric pressure.
-
The residual solution is transferred to a smaller apparatus and distilled to yield this compound at 103–104 °C.[10]
Spectroscopic Analysis Workflow
A general workflow for the spectroscopic analysis of methylcyclohexene isomers is presented below. This is crucial for confirming the identity and purity of the synthesized product.[11]
Procedure:
-
Sample Preparation: The synthesized this compound is prepared for analysis. For GC-MS, a dilute solution in a volatile solvent is typically used. For NMR, the sample is dissolved in a deuterated solvent like CDCl₃.[12][13] For IR spectroscopy, a neat liquid sample can be used.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The sample is injected into a gas chromatograph to separate it from any impurities or isomers. The separated components then enter a mass spectrometer for ionization and fragmentation, providing a mass spectrum that helps in identifying the compound based on its mass-to-charge ratio and fragmentation pattern.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are acquired. For this compound, ¹H NMR will show characteristic signals for the vinylic protons and the methyl group protons, which will appear as a doublet. ¹³C NMR will show seven distinct carbon signals due to the lack of symmetry.[11]
-
Infrared (IR) Spectroscopy: An IR spectrum is obtained to identify the functional groups present. Key vibrational modes for this compound include the =C-H stretch around 3017 cm⁻¹, the C-H stretch of saturated carbons between 2830-2960 cm⁻¹, and the C=C stretch around 1650 cm⁻¹.[11]
-
Data Analysis: The obtained spectra are analyzed and compared with reference spectra to confirm the structure and purity of the this compound.
Visualizations
The following diagrams illustrate key experimental and logical workflows related to this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chembk.com [chembk.com]
- 4. 3-Methyl-1-cyclohexene, 90%, Tech. 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound | C7H12 | CID 11573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 3-METHYL-1-CYCLOHEXENE | 591-48-0 [chemicalbook.com]
- 8. This compound [stenutz.eu]
- 9. Cyclohexene, 3-methyl- [webbook.nist.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
3-Methylcyclohexene CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties of 3-methylcyclohexene, a cyclic olefin of interest in various research and development applications.
1. Chemical Identification and Formula
This compound is a colorless liquid organic compound.[1] It is structurally characterized by a cyclohexene ring with a methyl group substituent at the third carbon position.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 591-48-0[2][3][4][5][6] |
| Molecular Formula | C7H12[1][2][3][4][5][7] |
| Molecular Weight | 96.17 g/mol [2][3] |
| IUPAC Name | This compound[2] |
| Synonyms | 3-methyl-1-cyclohexene, cyclohexene, 3-methyl[2][4] |
2. Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below, offering a valuable reference for experimental design and execution.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Appearance | Colorless liquid[1] |
| Density | 0.8000 g/mL[2] |
| Boiling Point | 104°C[2][5] |
| Flash Point | -3°C[2][5] |
| Refractive Index | 1.4425 to 1.4445[2] |
3. Experimental Considerations
Due to its high flammability, appropriate safety precautions must be taken when handling this compound.[5] It is incompatible with strong oxidizing agents.[5]
4. Logical Relationship of Isomers
This compound is one of three structural isomers of methylcyclohexene, the others being 1-methylcyclohexene and 4-methylcyclohexene.[1] All share the same molecular formula but differ in the position of the methyl group and/or the double bond within the cyclohexene ring.
Caption: Structural isomers of methylcyclohexene.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 3-Methyl-1-cyclohexene, 90%, Tech. 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. GSRS [precision.fda.gov]
- 4. Cyclohexene, 3-methyl- [webbook.nist.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound | C7H12 | CID 11573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (+)-(R)-3-methylcyclohexene [webbook.nist.gov]
An In-depth Technical Guide to the Infrared Spectroscopy of 3-Methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the functional groups present in 3-methylcyclohexene using infrared (IR) spectroscopy. It includes a detailed summary of the characteristic vibrational frequencies, a step-by-step experimental protocol for obtaining the IR spectrum, and a visual representation of the key spectral correlations.
Core Functional Group Analysis
This compound is a cyclic alkene possessing both sp² and sp³ hybridized carbon atoms. Its structure gives rise to characteristic infrared absorption bands corresponding to the vibrations of its principal functional groups: the carbon-carbon double bond (C=C), the vinylic carbon-hydrogen bonds (=C-H), and the aliphatic carbon-hydrogen bonds (C-H) of the cyclohexene ring and the methyl group.
The IR spectrum of this compound is a valuable tool for its identification and characterization, allowing for the confirmation of its key structural features. The primary absorption bands of interest are found in the fingerprint and functional group regions of the spectrum.
Quantitative Infrared Absorption Data for this compound
The following table summarizes the key infrared absorption bands for the functional groups present in this compound. These values are based on established literature data for cyclohexene and substituted alkenes and can be used to interpret the experimental spectrum of this compound.[1][2][3][4][5][6][7][8][9][10]
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity | Notes |
| Alkene | C=C Stretch | 1640 - 1680 | Medium | This peak confirms the presence of the carbon-carbon double bond within the cyclohexene ring.[3][6][9][10] |
| Alkenyl | =C-H Stretch | 3000 - 3100 | Medium | Absorption in this region is characteristic of C-H bonds where the carbon is part of a double bond (sp² C-H).[1][2][5][6][9] |
| Alkyl | -C-H Stretch (CH₃, CH₂, CH) | 2850 - 2960 | Strong | These strong absorptions are due to the C-H bonds of the saturated portion of the cyclohexene ring and the methyl group (sp³ C-H).[1][2][3][4][7][8] |
| Alkyl | -C-H Bend (CH₂) | ~1450 | Medium | This bending vibration is characteristic of the methylene groups in the ring.[1][4] |
| Alkyl | -C-H Bend (CH₃) | ~1375 | Medium | This bending vibration is characteristic of the methyl group.[8] |
| Alkenyl | =C-H Bend (Out-of-Plane) | 650 - 1000 | Strong | The exact position of this band in the fingerprint region can provide information about the substitution pattern of the alkene.[1][6][9] |
Experimental Protocol: Acquiring the IR Spectrum of this compound
This section details two common methods for obtaining the infrared spectrum of a liquid sample such as this compound: the neat liquid transmission method using salt plates and the Attenuated Total Reflectance (ATR)-FTIR method.
Method 1: Neat Liquid Transmission Spectroscopy
This traditional method involves creating a thin film of the liquid sample between two infrared-transparent salt plates.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Infrared-transparent salt plates (e.g., NaCl or KBr)
-
Pasteur pipette
-
This compound sample
-
Volatile solvent for cleaning (e.g., chloroform or acetone)[1]
-
Kimwipes or other lint-free tissue
-
Gloves
Procedure:
-
Prepare the Salt Plates: Ensure the salt plates are clean and dry. If necessary, clean them by rinsing with a small amount of a volatile solvent (like acetone or chloroform) and gently wiping with a lint-free tissue.[1] Handle the plates by their edges to avoid transferring moisture and oils from your fingers.
-
Sample Application: Place one salt plate on a clean, dry surface. Using a Pasteur pipette, place a single drop of this compound onto the center of the plate.[1]
-
Forming the Film: Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.[2] Avoid trapping air bubbles.
-
Mounting the Sample: Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.
-
Acquiring the Spectrum:
-
Obtain a background spectrum with no sample in the beam path. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Place the sample holder with the prepared plates into the spectrometer's sample compartment.
-
Acquire the infrared spectrum of the this compound sample.
-
-
Cleaning: After analysis, carefully separate the salt plates. Clean them thoroughly with a volatile solvent and return them to a desiccator for storage.[1]
Method 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a modern and rapid technique that requires minimal sample preparation.
Materials:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Micropipette or Pasteur pipette
-
This compound sample
-
Solvent for cleaning (e.g., isopropanol)
-
Kimwipes or other lint-free tissue
Procedure:
-
Prepare the ATR Crystal: Ensure the surface of the ATR crystal is clean. If necessary, wipe it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire Background Spectrum: With the clean, empty ATR crystal in place, acquire a background spectrum.
-
Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.[5][6]
-
Acquire Sample Spectrum: Acquire the infrared spectrum of the sample. If your ATR accessory has a pressure arm, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.
-
Cleaning: After the measurement is complete, clean the ATR crystal surface by wiping it with a soft tissue dampened with a suitable solvent.
Visualization of Functional Group Correlations
The following diagram illustrates the logical relationship between the key functional groups of this compound and their corresponding absorption regions in the infrared spectrum.
Caption: Functional group correlations in the IR spectrum of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. homework.study.com [homework.study.com]
- 5. agilent.com [agilent.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 3-Methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of 3-methylcyclohexene. Understanding the fragmentation behavior of this cyclic alkene is crucial for its unambiguous identification in complex mixtures, a common challenge in fields ranging from environmental analysis to synthetic chemistry and drug development. This document outlines the key fragmentation pathways, presents quantitative data, and provides a detailed experimental protocol for its analysis.
Core Fragmentation Pathways
Under electron ionization (EI), this compound (C₇H₁₂, molecular weight: 96.17 g/mol ) undergoes characteristic fragmentation, leading to a series of diagnostic ions. The initial step involves the removal of an electron from the molecule to form the molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 96. This molecular ion is often visible in the mass spectrum, though its abundance can vary.
The subsequent fragmentation is dominated by two principal pathways:
-
Loss of a Methyl Radical ([M-15]⁺): The most prominent fragmentation pathway involves the cleavage of the methyl group, resulting in a stable secondary carbocation at m/z 81.[1] This peak is typically the base peak or one of the most intense peaks in the spectrum, serving as a key identifier for this compound. The stability of the resulting cation drives this fragmentation.
-
Retro-Diels-Alder (RDA) Reaction: Unlike its isomer, 4-methylcyclohexene, which readily undergoes a retro-Diels-Alder reaction to produce a significant peak at m/z 54, this pathway is less favored for this compound.[1] However, a smaller peak at m/z 68 can be observed, corresponding to the loss of ethene (C₂H₄) via an RDA mechanism.[1] The presence of the methyl group at the 3-position sterically hinders the concerted rearrangement required for a more facile RDA reaction.
Other significant fragments are observed at m/z 67, 55, and 41, arising from further rearrangements and cleavage of the cyclohexene ring.
Quantitative Fragmentation Data
The relative abundance of the major fragments observed in the electron ionization mass spectrum of this compound is summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) and MassBank spectral databases.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 96 | 33.69 | [C₇H₁₂]⁺˙ (Molecular Ion) |
| 81 | 99.99 | [C₆H₉]⁺ |
| 68 | 37.80 | [C₅H₈]⁺˙ |
| 67 | 33.69 | [C₅H₇]⁺ |
| 55 | 32.15 | [C₄H₇]⁺ |
| 54 | 19.34 | [C₄H₆]⁺˙ |
| 41 | 5.04 | [C₃H₅]⁺ |
| 39 | 2.06 | [C₃H₃]⁺ |
| 27 | 1.34 | [C₂H₃]⁺ |
Data sourced from MassBank (Accession: JP005339) and NIST WebBook.[2][3]
Experimental Protocols
The following section details a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for volatile organic compounds.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a high-purity volatile solvent such as methanol or hexane at a concentration of 1 mg/mL.
-
Working Standard: Dilute the stock solution with the same solvent to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
-
Sample Matrix: For analysis in complex matrices (e.g., environmental samples, biological fluids), appropriate extraction techniques such as solid-phase microextraction (SPME) or liquid-liquid extraction should be employed to isolate the volatile components.
2. Gas Chromatography (GC) Conditions:
-
Injector:
-
Injection Mode: Splitless or split (e.g., 50:1 split ratio)
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or semi-polar capillary column is recommended, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Hold at 150 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 35-300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Transfer Line Temperature: 280 °C.
4. Data Acquisition and Analysis:
-
Acquire data in full scan mode.
-
Identify this compound by its retention time and by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley).
Visualizing the Fragmentation and Workflow
To further clarify the processes involved, the following diagrams illustrate the key fragmentation pathway of this compound and a typical experimental workflow for its analysis.
References
An In-depth Technical Guide to the Thermodynamic Stability of 3-Methylcyclohexene Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermodynamic stability of 3-methylcyclohexene and its common isomers: 1-methylcyclohexene and 4-methylcyclohexene. An understanding of the relative stabilities of these cyclic alkenes is paramount in fields such as organic synthesis, catalysis, and drug development, where reaction outcomes and product distributions are often governed by thermodynamic control. This document outlines the theoretical basis for their stability, presents quantitative thermodynamic data, provides detailed experimental protocols for their determination, and includes visualizations to illustrate key concepts and workflows.
Introduction: The Basis of Alkene Stability
The thermodynamic stability of methylcyclohexene isomers is primarily dictated by the substitution pattern of the carbon-carbon double bond. Generally, alkene stability increases with the number of alkyl groups attached to the sp²-hybridized carbons of the double bond. This stabilizing effect is attributed to two main factors:
-
Hyperconjugation: This involves the delocalization of electrons from adjacent C-H σ-bonds into the π-system of the double bond. A greater number of adjacent alkyl groups provides more opportunities for hyperconjugation, thereby increasing the stability of the alkene.
-
Bond Strength: The bond between an sp² carbon and an sp³ carbon is slightly stronger than a bond between two sp³ carbons. Therefore, increasing the substitution on the double bond increases the overall stability of the molecule.
Based on these principles, the expected order of stability for the common methylcyclohexene isomers is:
-
1-Methylcyclohexene: Trisubstituted double bond (most stable).
-
This compound: Disubstituted double bond.
-
4-Methylcyclohexene: Disubstituted double bond.
-
Methylenecyclohexane: Exocyclic disubstituted double bond (generally the least stable).[1]
Experimental data confirms that 1-methylcyclohexene is the most thermodynamically stable isomer.[1] The relative stabilities of this compound and 4-methylcyclohexene are very similar.[1]
Quantitative Thermodynamic Data
The relative stabilities of the methylcyclohexene isomers can be quantified through their thermodynamic parameters, such as the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of isomerization. These values are typically determined through equilibrium studies.
Table 1: Thermodynamic Data for the Isomerization of Methylcyclohexene Isomers in the Gas Phase
| Isomerization Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| This compound ⇌ 1-Methylcyclohexene | -8.1 ± 0.3 | -1.0 |
| 4-Methylcyclohexene ⇌ 1-Methylcyclohexene | -5.8 ± 0.3 | -1.5 |
| Methylenecyclohexane ⇌ 1-Methylcyclohexene | -7.3 ± 1.7 | -15.9 |
Data sourced from the NIST WebBook and experimental studies.[1] The negative enthalpy changes indicate that the isomerization to the more stable 1-methylcyclohexene is an exothermic process.
Table 2: Equilibrium Composition of Methylcyclohexene Isomers
| Isomer | Equilibrium Composition (%) at 180 °C (Vapor Phase) |
| 1-Methylcyclohexene | 73.4 |
| This compound | 10.7 |
| 4-Methylcyclohexene | 14.1 |
| Methylenecyclohexane | 1.7 |
This equilibrium data further confirms that 1-methylcyclohexene is the thermodynamically most stable isomer.[1]
Experimental Protocols for Determining Thermodynamic Stability
The thermodynamic stability of methylcyclohexene isomers is primarily determined by two experimental techniques: isomerization equilibration and heat of hydrogenation.
Isomerization Equilibration
This method involves allowing a mixture of the isomers to reach thermodynamic equilibrium in the presence of a catalyst. The composition of the mixture at equilibrium is then analyzed, and the relative stabilities are determined from the equilibrium constants.
-
Catalyst Preparation: A suitable acid catalyst, such as p-toluenesulfonic acid for liquid-phase isomerization or γ-alumina for vapor-phase isomerization, is activated according to standard procedures.
-
Reaction Setup: A known amount of a single methylcyclohexene isomer or a mixture of isomers is placed in a sealed reactor with the catalyst. The reactor is then heated to a constant, controlled temperature.
-
Equilibration: The reaction mixture is maintained at the set temperature for a sufficient duration to allow the isomers to interconvert and reach thermodynamic equilibrium. The time required to reach equilibrium should be determined through preliminary kinetic studies by taking samples at various time intervals until the composition remains constant.
-
Sampling and Quenching: Aliquots of the reaction mixture are withdrawn at predetermined time intervals and are rapidly cooled to quench the isomerization reaction.
-
Analysis: The composition of the isomeric mixture in each aliquot is determined using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).
-
GC Conditions: A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is suitable for separating the isomers based on their boiling points. A typical temperature program would be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 120°C at a rate of 10°C/min.
-
Hold at 120°C for 2 minutes.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium with a constant flow rate (e.g., 1 mL/min).[2]
-
-
-
Data Analysis:
-
The equilibrium constant (Keq) for each isomerization reaction is calculated from the molar concentrations of the isomers at equilibrium.
-
The standard Gibbs free energy change (ΔG°) for each isomerization is then determined using the equation: ΔG° = -RTln(Keq) where R is the ideal gas constant and T is the absolute temperature.
-
By conducting the equilibration experiments at different temperatures, the standard enthalpy (ΔH°) and entropy (ΔS°) changes can be determined from a van't Hoff plot (a plot of ln(Keq) versus 1/T).
-
Heat of Hydrogenation
The heat of hydrogenation is the enthalpy change that occurs when one mole of an unsaturated compound is hydrogenated to its corresponding saturated compound (methylcyclohexane in this case). A more stable alkene, being at a lower potential energy state, will release less heat upon hydrogenation. Therefore, the isomer with the least exothermic (smallest negative value) heat of hydrogenation is the most stable.[1]
-
Sample Preparation: A precisely weighed amount of the methylcyclohexene isomer is dissolved in a suitable solvent, such as ethanol or acetic acid, in a high-pressure reaction vessel. A catalytic amount of a hydrogenation catalyst, typically platinum oxide (Adam's catalyst) or palladium on carbon, is added to the solution.[1]
-
Calorimeter Setup: The reaction vessel is placed within a calorimeter, which is a device designed to measure heat changes in a chemical reaction. The calorimeter is calibrated beforehand to determine its heat capacity.
-
Hydrogenation Reaction: The reaction vessel is sealed, purged with hydrogen gas to remove any air, and then pressurized with a known amount of hydrogen. The mixture is agitated to ensure efficient mixing of the reactants, catalyst, and hydrogen. The reaction is typically carried out at a constant temperature and pressure.
-
Temperature Monitoring: The temperature of the calorimeter is precisely monitored throughout the hydrogenation reaction. The heat released by the exothermic reaction is absorbed by the calorimeter and its contents, causing a temperature rise.
-
Data Analysis:
-
The total heat evolved (q) during the reaction is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter system (C_cal) using the equation: q = C_cal * ΔT
-
The molar heat of hydrogenation (ΔH_hydrog) is then calculated by dividing the total heat evolved by the number of moles of the methylcyclohexene isomer that reacted.
-
By comparing the heats of hydrogenation of the different isomers, their relative stabilities can be determined.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key relationships and experimental workflows.
Caption: Relative thermodynamic stability of methylcyclohexene isomers.
Caption: Experimental workflow for determining isomer stability via isomerization equilibration.
Caption: Experimental workflow for determining relative stability via heat of hydrogenation.
Conclusion
The thermodynamic stability of this compound and its isomers is a well-established concept in organic chemistry, with 1-methylcyclohexene being the most stable due to its trisubstituted double bond. The quantitative determination of these stability differences through isomerization equilibration and heat of hydrogenation measurements provides valuable data for predicting reaction outcomes and optimizing synthetic routes. The detailed experimental protocols and workflows presented in this guide offer a robust framework for researchers and professionals in the chemical and pharmaceutical sciences to investigate and apply these fundamental thermodynamic principles in their work.
References
An In-Depth Technical Guide on the Stereochemistry and Chirality of 3-Methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylcyclohexene is a cyclic olefin of significant interest in stereochemical studies and as a chiral building block in organic synthesis. Its structure contains a single stereocenter, rendering it a chiral molecule that exists as a pair of enantiomers. This guide provides a comprehensive overview of the stereochemical and chiral aspects of this compound, including its synthesis, the properties of its enantiomers, and the experimental protocols for its preparation and analysis. A thorough understanding of the stereochemistry of this compound is crucial for its application in the development of new chemical entities and pharmaceuticals where enantiomeric purity is paramount.
Introduction to the Chirality of this compound
This compound possesses a chiral center at the C-3 position, the carbon atom to which the methyl group is attached. This is because the C-3 carbon is bonded to four different groups: a hydrogen atom, a methyl group, a vinylic carbon (C-2) of the double bond, and an allylic methylene carbon (C-4).[1] Due to this asymmetry, this compound is a chiral molecule and can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers.[1][2] These enantiomers exhibit identical physical properties such as boiling point, density, and refractive index, but they differ in their interaction with plane-polarized light, a property known as optical activity.
The physical and chemical properties of racemic this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂ | [3][4] |
| Molecular Weight | 96.17 g/mol | [3][4] |
| Boiling Point | 104 °C | [3] |
| Density | 0.805 g/mL at 25 °C | [3] |
| Flash Point | -3 °C | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with the most common laboratory preparation starting from 3-methylcyclohexanone.[3]
Synthesis of Racemic this compound
A well-established method for the synthesis of racemic this compound involves the reductive cleavage of an allylic alcohol, which is itself prepared from the corresponding enone.[5]
Experimental Protocol: Synthesis of Racemic this compound from 3-Methyl-2-cyclohexen-1-one [5]
Step 1: Reduction of 3-Methyl-2-cyclohexen-1-one to 3-Methyl-2-cyclohexen-1-ol
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a solution of 3-methyl-2-cyclohexen-1-one (0.1 mol) in anhydrous diethyl ether (200 mL) is cooled to 0 °C in an ice bath.
-
A solution of lithium aluminum hydride (LiAlH₄) (0.025 mol) in anhydrous diethyl ether (100 mL) is added dropwise to the stirred solution.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes.
-
The reaction is quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then water again, until a granular precipitate is formed.
-
The ethereal solution is decanted, and the precipitate is washed with diethyl ether. The combined ethereal solutions are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 3-methyl-2-cyclohexen-1-ol.
Step 2: Reductive Cleavage of 3-Methyl-2-cyclohexen-1-ol to this compound
-
To a stirred suspension of zinc dust (0.5 mol) in 50% aqueous ethanol (200 mL), concentrated hydrochloric acid (5 mL) is added, followed by a solution of copper(II) sulfate pentahydrate (0.02 mol) in water (20 mL). The mixture is stirred for 30 minutes to generate a zinc-copper couple.
-
The supernatant is decanted, and the zinc-copper couple is washed with ethanol.
-
A solution of 3-methyl-2-cyclohexen-1-ol (0.1 mol) in ethanol (100 mL) is added to the zinc-copper couple.
-
The mixture is heated at reflux with vigorous stirring for 4 hours.
-
After cooling, the reaction mixture is filtered, and the filtrate is diluted with a large volume of water and extracted with pentane.
-
The combined pentane extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation.
-
The resulting crude this compound is purified by fractional distillation to yield the pure product.
Enantiomers of this compound
The two enantiomers of this compound are designated as (R)-3-methylcyclohexene and (S)-3-methylcyclohexene according to the Cahn-Ingold-Prelog priority rules. While their physical properties are identical in an achiral environment, their chiroptical properties, specifically their optical rotation, are equal in magnitude but opposite in sign.
Analysis of this compound Enantiomers
The separation and quantification of the enantiomers of this compound are typically performed using chiral gas chromatography (GC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.
Experimental Protocol: Enantiomeric Analysis by Chiral Gas Chromatography
-
Column Selection: A capillary GC column coated with a chiral stationary phase, such as a derivatized cyclodextrin (e.g., β-cyclodextrin), is used.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable for this analysis.
-
Sample Preparation: A dilute solution of the this compound sample in a volatile solvent (e.g., pentane or dichloromethane) is prepared.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Oven Temperature Program: An initial temperature of 40-60 °C is held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of 150-200 °C. The exact program will depend on the specific column and should be optimized to achieve baseline separation of the enantiomers.
-
-
Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
Asymmetric Synthesis and Resolution Strategies
Obtaining enantiomerically pure or enriched this compound is a key challenge and a significant area of research. The two main strategies to achieve this are asymmetric synthesis and chiral resolution of the racemate.
Asymmetric Synthesis
Asymmetric synthesis aims to create the desired enantiomer selectively from an achiral starting material using a chiral catalyst or auxiliary. While specific protocols for the asymmetric synthesis of this compound are not detailed in the readily available literature, general approaches in asymmetric catalysis could be applied. For instance, the asymmetric hydrogenation of a suitable prochiral precursor using a chiral transition metal catalyst is a plausible route.
Chiral Resolution
Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. A common method is classical resolution, which involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by techniques such as crystallization. For a non-functionalized alkene like this compound, direct classical resolution is not feasible. However, it can be resolved via a derivative. For example, the racemic mixture could be converted to a chiral derivative, such as an epoxide or a diol, which could then be resolved.
Another powerful technique for resolution is preparative chiral chromatography, which uses the same principles as analytical chiral GC but on a larger scale to isolate macroscopic quantities of each enantiomer.
Visualizing Stereochemical Concepts
The following diagrams, generated using the DOT language, illustrate key stereochemical concepts related to this compound.
Conclusion
This compound serves as an excellent model for understanding fundamental concepts of stereochemistry and chirality. Its single chiral center gives rise to a pair of enantiomers whose distinct biological activities in various applications underscore the importance of enantiomeric purity. While the synthesis of racemic this compound is well-documented, the preparation and characterization of its individual enantiomers remain a more specialized endeavor. The analytical techniques, particularly chiral gas chromatography, are well-established for the separation and quantification of the (R) and (S) forms. For researchers and professionals in drug development, a firm grasp of the stereochemical properties of this compound and the methodologies to control its stereochemistry is essential for the design and synthesis of new chiral molecules with desired therapeutic effects. Further research into efficient and scalable asymmetric syntheses or resolutions of this compound will undoubtedly enhance its utility as a valuable chiral building block in organic chemistry.
References
Dehydration of 2-Methylcyclohexanol: A Technical Guide to Alkene Synthesis and Regioselectivity
This technical guide provides an in-depth analysis of the acid-catalyzed dehydration of 2-methylcyclohexanol, a cornerstone reaction in organic chemistry for demonstrating elimination reaction mechanisms, regioselectivity, and the principles of kinetic versus thermodynamic control. The primary focus is on the formation of various alkene isomers, including 1-methylcyclohexene, 3-methylcyclohexene, and methylenecyclohexane. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Reaction Mechanism and Regioselectivity
The acid-catalyzed dehydration of 2-methylcyclohexanol proceeds via an E1 (elimination, unimolecular) mechanism.[1][2] This multi-step process involves the formation of a carbocation intermediate, which can then lead to a mixture of alkene products. The distribution of these products is largely governed by the relative stability of the alkenes, as predicted by Zaitsev's rule, and the stability of the intermediate carbocations.
Key Mechanistic Steps:
-
Protonation of the Alcohol: The reaction is initiated by the protonation of the hydroxyl group of 2-methylcyclohexanol by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).[3][4]
-
Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation at the carbon that was previously bonded to the hydroxyl group.[3][4]
-
Carbocation Rearrangement (1,2-Hydride Shift): The initially formed secondary carbocation can undergo a rearrangement via a 1,2-hydride shift to form a more stable tertiary carbocation.[3][4][5] This rearrangement is a key step that leads to the formation of different products.
-
Deprotonation and Alkene Formation: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent (beta) to the carbocation. This results in the formation of a double bond and yields the final alkene products.[3][6]
The removal of a proton can occur from different positions, leading to a mixture of isomers:
-
1-Methylcyclohexene: This is the most substituted alkene (trisubstituted) and is generally the major product, formed in accordance with Zaitsev's rule, which states that the most stable, most highly substituted alkene will predominate.[5][7][8] It can be formed from both the secondary and the rearranged tertiary carbocation.
-
This compound: This is a disubstituted alkene and is typically a minor product.[3][5] It is formed from the initial secondary carbocation before rearrangement.
-
Methylenecyclohexane: This is another disubstituted alkene, formed from the rearranged tertiary carbocation.[3][5] Its formation is less favored compared to 1-methylcyclohexene.
Experimental Protocols
The dehydration of 2-methylcyclohexanol is typically performed via distillation to continuously remove the lower-boiling alkene products as they are formed, shifting the equilibrium towards the products according to Le Châtelier's principle.[3]
Materials and Reagents:
| Reagent/Material | Properties |
| 2-Methylcyclohexanol (cis/trans mixture) | MW: 114.19 g/mol , BP: 165-166 °C[2] |
| 9M Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄) | Catalyst, Corrosive[1][2][9] |
| Sodium Hydroxide (NaOH) solution, 3M | For neutralization[1] |
| Saturated Sodium Chloride (Brine) solution | To aid layer separation |
| Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄) | Drying agent[1][9] |
| Round-bottom flask (25 mL or 50 mL) | Reaction vessel |
| Fractional distillation apparatus | For reaction and purification |
| Heating mantle | Heat source |
| Separatory funnel | For washing/extraction |
| Gas Chromatograph (GC) | For product analysis |
Detailed Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add a magnetic stir bar, 5.0 mL of 2-methylcyclohexanol, and 3.0 mL of 9M sulfuric acid (or 1.5 mL of 85% phosphoric acid).[1][9]
-
Distillation: Assemble a fractional distillation apparatus with the reaction flask. Use a 10 mL graduated cylinder, cooled in an ice bath, as the receiving vessel.[1]
-
Heating: Heat the mixture using a heating mantle while stirring. Adjust the heating rate to maintain a steady distillation of the alkene products, keeping the distillation head temperature between 95-105°C.[1][3] Collect the distillate until a few milliliters of the organic layer are obtained.
-
Work-up and Purification:
-
Transfer the collected distillate to a separatory funnel.
-
Wash the organic layer successively with 10 mL of water, 10 mL of 3M sodium hydroxide solution to neutralize any remaining acid, and finally with 10 mL of saturated sodium chloride solution.[1]
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
-
Drying: Add a small amount of anhydrous calcium chloride or magnesium sulfate to the organic layer to remove any residual water.[1][9] Swirl the flask until the liquid is clear.
-
Final Product: Decant or filter the dried liquid into a pre-weighed vial to determine the final yield.
-
Analysis: Analyze the product mixture using gas chromatography (GC) to determine the relative percentages of 1-methylcyclohexene, this compound, and any other products.[1][10]
Data Presentation: Product Distribution
The product distribution of the dehydration reaction is highly dependent on the reaction conditions. Gas chromatography is the primary method used to quantify the ratio of the isomeric products.[10] While 1-methylcyclohexene is the thermodynamically favored product, the ratios can vary.
Table 1: Physical Properties of Reactants and Products
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-Methylcyclohexanol | 114.19 | 165 - 167[3] |
| 1-Methylcyclohexene | 96.17 | 110 - 111 |
| This compound | 96.17 | 104 - 105[3] |
| Methylenecyclohexane | 96.17 | 102 - 103[3] |
Table 2: Representative Product Distribution Data from GC Analysis
| Study / Conditions | 1-Methylcyclohexene (%) | This compound (%) | Other Products (%) | Reference |
| Sulfuric Acid Catalyst | 81.8 | 18.2 | - | [2] |
| Phosphoric Acid, Fraction 1 | 77.2 | 2.3 | 20.5 (unreacted alcohol) | [11] |
| Phosphoric Acid, Fraction 2 | 54.8 | 30.8 | 14.4 (unreacted alcohol) | [11] |
| Sulfuric Acid Catalyst | 66.4 | 33.6 | - | [12] |
Note: The "Evelyn Effect" describes the change in product distribution over the course of the reaction, as seen in the two fractions collected with phosphoric acid, where the proportion of this compound increases in the later fraction.[11]
Conclusion
The acid-catalyzed dehydration of 2-methylcyclohexanol is a versatile and illustrative reaction in organic synthesis. It effectively demonstrates the E1 mechanism, carbocation rearrangements, and the principles of regioselectivity as described by Zaitsev's rule. While the major product is typically the thermodynamically stable 1-methylcyclohexene, the formation of this compound is significant. The relative yield of this compound can be influenced by factors such as the choice of acid catalyst and the reaction duration, highlighting the interplay between kinetic and thermodynamic control. A thorough understanding and precise control of these experimental parameters are crucial for selectively synthesizing specific alkene isomers.
References
- 1. turbo.vernier.com [turbo.vernier.com]
- 2. Dehydration of 2-Methylcyclohexanol via Gas Chromatography — Adam Cap [adamcap.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. PC GAMESS Tutorial: Dehydration Reaction, Part 1 [people.chem.ucsb.edu]
- 6. Acid-Catalyzed Dehydration of 2-Methylcyclohexanol - Edubirdie [edubirdie.com]
- 7. uwosh.edu [uwosh.edu]
- 8. Ch 5 : Selectivity [chem.ucalgary.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. Dehydration of 2-Methylcyclohexanol [thecatalyst.org]
- 11. Dehydration of Methylcyclohexanols - Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 12. Experiment #5 [sas.upenn.edu]
IUPAC nomenclature for 3-Methylcyclohexene and its derivatives
An In-depth Technical Guide to the IUPAC Nomenclature of 3-Methylcyclohexene and Its Derivatives
For researchers, scientists, and professionals in drug development, a precise understanding of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is fundamental. This guide provides a detailed examination of the rules and conventions for naming this compound and its various derivatives, ensuring clarity and consistency in scientific communication.
Fundamental Principles of Cycloalkene Nomenclature
The IUPAC system for naming organic compounds is built on a set of logical rules. For cycloalkenes, the core principles involve identifying the parent ring, locating the double bond, and numbering the substituents to provide the lowest possible locants.
The naming process begins by identifying the longest carbon chain that includes the double bond, which in this case is a cyclic structure.[1] The presence of a double bond in a ring is indicated by the "-ene" suffix, and the ring structure is denoted by the "cyclo" prefix.[1]
Numbering the Ring:
-
The carbon atoms of the double bond are assigned the lowest possible numbers, which are always 1 and 2.[2][3]
-
The direction of numbering (clockwise or counter-clockwise) is chosen to give the substituents the lowest possible numbers at the first point of difference.[2][4][5]
-
For a simple monosubstituted cycloalkene like this compound, it is not necessary to specify the position of the double bond in the name, as it is understood to be between carbons 1 and 2.[2][6]
The IUPAC name for the parent compound is This compound .[6][7][8][9] Numbering the double bond as 1 and 2, the methyl group receives the locant '3', which is the lowest possible number.
Nomenclature of this compound Derivatives
The complexity of naming increases with the addition of more substituents or functional groups. The following sections detail the rules for these scenarios.
Multiple Substituents
When multiple substituents are present on the cyclohexene ring, their positions are indicated by numbers, and they are listed in alphabetical order in the name.[1][4] The numbering of the ring begins at the double bond and proceeds in the direction that results in the lowest set of locants for the substituents.
Examples:
-
5-Ethyl-3-methylcyclohexene: The numbering starts at the double bond and goes towards the methyl group (C3). This places the ethyl group at C5. Numbering in the opposite direction would place the ethyl group at C4 and the methyl group at C6 (4-ethyl-6-methyl), which is a higher set of locants.
-
3-Bromo-6-methylcyclohexene: Alphabetical priority dictates that "bromo" comes before "methyl". The numbering is chosen to give the alphabetically first substituent the lower number if a tie in locants exists.
Functional Groups and Priority
When a compound contains multiple functional groups, IUPAC has established a priority order to determine the principal functional group.[10][11][12] This principal group determines the suffix of the compound's name and receives the lowest possible number.[10][12]
Table 1: Priority of Common Functional Groups in IUPAC Nomenclature
| Priority | Functional Group Class | Formula | Suffix (if Principal Group) | Prefix (if Substituent) |
| Highest | Carboxylic Acids | -COOH | -oic acid | carboxy- |
| Esters | -COOR | -oate | alkoxycarbonyl- | |
| Aldehydes | -CHO | -al | formyl- | |
| Ketones | >C=O | -one | oxo- | |
| Alcohols | -OH | -ol | hydroxy- | |
| Amines | -NH2 | -amine | amino- | |
| Alkenes | >C=C< | -ene | - | |
| Lowest | Alkanes | - | -ane | - |
Note: This table is not exhaustive but covers the most common functional groups.
When a functional group with higher priority than an alkene is present, the carbon atom bearing that group is assigned the lowest possible locant.[13]
Examples:
-
4-Methylcyclohex-2-en-1-ol: The alcohol (-OH) group has higher priority than the alkene.[11] Therefore, the carbon attached to the -OH group is C1. The numbering then proceeds to give the double bond the lowest possible numbers (C2-C3), placing the methyl group at C4.
-
4-Methylcyclohex-2-ene-1-one: The ketone group has higher priority. The carbonyl carbon is C1, the double bond is at C2, and the methyl group is at C4.
Stereochemistry
For a complete and unambiguous name, the stereochemistry of the molecule must be specified.[14] This includes the configuration of chiral centers and the geometry of the double bond.
Chiral Centers (R/S Configuration): this compound is a chiral molecule because the carbon at position 3 is a stereocenter. The absolute configuration is designated using the Cahn-Ingold-Prelog (CIP) priority rules.
-
(R)-3-Methylcyclohexene [15]
-
(S)-3-Methylcyclohexene
All stereochemical information is placed in parentheses at the beginning of the IUPAC name.[14]
Relative Stereochemistry (cis/trans): For disubstituted derivatives, the relative positions of the substituents can be described using 'cis' (on the same side of the ring) or 'trans' (on opposite sides).[16]
-
cis-3,5-Dimethylcyclohexene: Both methyl groups are on the same face of the ring.
-
trans-3-Bromo-5-methylcyclohexene: The bromo and methyl groups are on opposite faces of the ring.
Systematic Naming Workflow
A logical workflow can simplify the process of naming complex derivatives of this compound. The following diagram illustrates the decision-making process.
References
- 1. Organic Nomenclature [www2.chemistry.msu.edu]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. m.youtube.com [m.youtube.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. websites.nku.edu [websites.nku.edu]
- 6. IUPAC name ofa 3-methylcyclohexeneb 1-methylcyclohex-2-enec 6-methylcyclohexened 1-methylcyclohex-5-ene. [doubtnut.com]
- 7. This compound | C7H12 | CID 11573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. The IUPAC name of the given compound is A 3methyl cyclohexene class 11 chemistry CBSE [vedantu.com]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. egpat.com [egpat.com]
- 12. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 4.5. Adding Stereochemical Information to IUPAC Names – Introduction to Organic Chemistry [saskoer.ca]
- 15. (r)-3-Methyl-cyclohexene | C7H12 | CID 638077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
Methodological & Application
Application Note: Synthesis of 3-Methylcyclohexene via Reductive Cleavage of Allylic Alcohols
Abstract
This application note details a robust protocol for the synthesis of 3-methylcyclohexene through the reductive cleavage of its corresponding allylic alcohol, 3-methyl-2-cyclohexen-1-ol. The described methodology employs a low-valent tungsten-mediated deoxygenation, a reaction known for its efficiency in the reductive cleavage of allylic alcohols. This process is of significant interest in organic synthesis and drug development for the selective removal of hydroxyl groups to form alkenes. This document provides a comprehensive experimental protocol, tabulated data on reaction efficiency, and a visual representation of the reaction workflow.
Introduction
The selective deoxygenation of alcohols to form alkenes is a fundamental transformation in organic chemistry. Among the various substrates, allylic alcohols present a unique challenge and opportunity due to the reactivity of the adjacent double bond. The reductive cleavage of allylic alcohols is a powerful tool for the synthesis of complex molecules and is a key step in many natural product syntheses. This method allows for the strategic removal of a hydroxyl group, which may have been used to direct the stereochemistry of a prior reaction, to yield the corresponding alkene.
This protocol focuses on the synthesis of this compound, a common building block in organic synthesis, from 3-methyl-2-cyclohexen-1-ol. The chosen methodology utilizes a low-valent tungsten catalyst, which has been shown to be effective for this type of transformation.
Reaction Principle
The reductive cleavage of allylic alcohols, in this case using a low-valent tungsten species, generally proceeds through the formation of an intermediate allylic complex. The tungsten catalyst, often generated in situ, coordinates to the hydroxyl group of the allylic alcohol. Subsequent elimination of the hydroxyl group and reduction leads to the formation of the desired alkene. The process is driven by the formation of a stable tungsten-oxo species.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from 3-methyl-2-cyclohexen-1-ol.
3.1. Materials and Reagents
-
3-methyl-2-cyclohexen-1-ol (97%, Sigma-Aldrich)
-
Tungsten hexachloride (WCl₆, 99.9%, Strem Chemicals)
-
n-Butyllithium (n-BuLi, 2.5 M solution in hexanes, Acros Organics)
-
Anhydrous Tetrahydrofuran (THF, ≥99.9%, inhibitor-free, Sigma-Aldrich)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon gas (high purity)
-
Standard laboratory glassware (Schlenk flask, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
3.2. Procedure
-
Catalyst Preparation (in situ):
-
To a dry 250 mL Schlenk flask under an argon atmosphere, add tungsten hexachloride (WCl₆, 2.0 mmol).
-
Add 50 mL of anhydrous THF and cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.0 mmol, 1.6 mL of 2.5 M solution) dropwise to the stirred suspension. The color of the mixture will change, indicating the formation of the low-valent tungsten species.
-
Allow the mixture to stir at -78 °C for 30 minutes.
-
-
Reaction:
-
In a separate flask, dissolve 3-methyl-2-cyclohexen-1-ol (1.0 mmol) in 10 mL of anhydrous THF.
-
Add the solution of the allylic alcohol dropwise to the cold (-78 °C) catalyst mixture.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the mixture by slowly adding 20 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford pure this compound.
-
3.3. Characterization
The final product should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.
Data Presentation
The efficiency of the reductive cleavage of various allylic alcohols using the low-valent tungsten catalyst is summarized in the table below.
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | 3-methyl-2-cyclohexen-1-ol | This compound | 4 | 85 |
| 2 | 2-cyclohexen-1-ol | Cyclohexene | 4 | 90 |
| 3 | Cinnamyl alcohol | Allylbenzene | 5 | 78 |
| 4 | Geraniol | (E)-3,7-Dimethylocta-1,6-diene | 6 | 72 |
Visual Representations
5.1. Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
5.2. Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Tungsten hexachloride is corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Conclusion
The protocol described herein provides an effective and reproducible method for the synthesis of this compound from 3-methyl-2-cyclohexen-1-ol using a low-valent tungsten catalyst. The reaction proceeds with good yield and can be applied to a range of allylic alcohol substrates. This methodology is a valuable tool for researchers and professionals in the fields of organic synthesis and drug development.
Application Notes and Protocols: Hydroboration-Oxidation of 3-Methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroboration-oxidation of alkenes is a fundamental two-step organic synthesis reaction that results in the anti-Markovnikov addition of water across a double bond, yielding an alcohol.[1][2] This process is highly valuable in synthetic chemistry due to its predictable regioselectivity and stereospecificity. The reaction proceeds via a syn-addition, where the hydrogen and hydroxyl groups are added to the same face of the alkene.[2][3]
This protocol details the hydroboration-oxidation of 3-methylcyclohexene to produce 2-methylcyclohexanol. The first step involves the addition of borane (BH₃), typically as a complex with tetrahydrofuran (THF), across the double bond to form an organoborane intermediate.[4][5] In the second step, this intermediate is oxidized using hydrogen peroxide (H₂O₂) and a base, such as sodium hydroxide (NaOH), to yield the corresponding alcohol with retention of stereochemistry.[1][3]
Reaction Scheme
The overall transformation is as follows:
-
Hydroboration: this compound reacts with borane-tetrahydrofuran complex (BH₃·THF).
-
Oxidation: The resulting trialkylborane is oxidized with hydrogen peroxide in a basic solution.
Data Presentation
The following table summarizes the typical quantitative data for the hydroboration-oxidation of this compound on a laboratory scale.
| Parameter | Value | Units | Notes |
| Reactants | |||
| This compound | 1.0 | g | Starting material |
| Molar Mass of this compound | 96.17 | g/mol | |
| Moles of this compound | 0.0104 | mol | |
| Borane-THF Complex (1 M solution) | 3.8 | mL | Provides a slight excess of BH₃ |
| Moles of BH₃ | 0.0038 | mol | One mole of BH₃ reacts with three moles of alkene[4] |
| Oxidizing Agents | |||
| Sodium Hydroxide Solution (3 M) | 1.5 | mL | Creates basic conditions for oxidation |
| Hydrogen Peroxide (30%) | 1.5 | mL | Oxidizing agent |
| Solvents | |||
| Tetrahydrofuran (THF) | 10 | mL | Anhydrous, reaction solvent |
| Diethyl Ether | 20 | mL | For extraction |
| Saturated NaCl (Brine) | 10 | mL | For washing |
| Reaction Conditions | |||
| Hydroboration Temperature | 0 to 25 | °C | Reaction is initiated at 0°C and then warmed to room temperature |
| Hydroboration Time | 1 | hour | |
| Oxidation Temperature | 40 | °C | |
| Oxidation Time | 30 | minutes | |
| Product | |||
| Expected Product | trans-2-Methylcyclohexanol | Major diastereomer due to syn-addition | |
| Theoretical Yield | 1.19 | g | |
| Typical Actual Yield | 0.95 - 1.07 | g | |
| Typical Percent Yield | 80 - 90 | % |
Experimental Protocol
Materials:
-
This compound
-
Borane-tetrahydrofuran complex solution (1 M in THF)
-
Sodium hydroxide solution (3 M)
-
Hydrogen peroxide solution (30%)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or water bath
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
Part 1: Hydroboration
-
Equip a dry 50 mL round-bottom flask with a magnetic stir bar and a septum.
-
Under an inert atmosphere (e.g., nitrogen or argon), add 1.0 g (0.0104 mol) of this compound to the flask.
-
Dissolve the alkene in 10 mL of anhydrous THF.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add 3.8 mL of 1 M BH₃·THF solution to the stirred alkene solution via syringe over a period of 10 minutes.[6]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
Part 2: Oxidation
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully add 1.5 mL of 3 M aqueous NaOH solution to the flask.
-
Very slowly, add 1.5 mL of 30% H₂O₂ solution dropwise to the mixture. Caution: This addition is exothermic. Maintain the temperature below 50°C.
-
After the addition of hydrogen peroxide is complete, remove the ice bath and warm the mixture to 40°C for 30 minutes to ensure the completion of the oxidation.
Part 3: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing 10 mL of diethyl ether and 10 mL of water.
-
Shake the funnel and allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer with 10 mL of saturated aqueous NaCl (brine).[6][7]
-
Separate the layers and transfer the organic layer to a clean Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude 2-methylcyclohexanol product.
-
The product can be further purified by distillation or chromatography if necessary.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the hydroboration-oxidation of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of hydroboration-oxidation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. docsity.com [docsity.com]
Application Notes: Mechanism and Products of Electrophilic Addition of HBr to 3-Methylcyclohexene
Introduction
The electrophilic addition of hydrogen halides (HX) to alkenes is a fundamental reaction in organic synthesis, providing a direct route to functionalized alkanes. The reaction with an unsymmetrical alkene, such as 3-methylcyclohexene, serves as an excellent model for studying the principles of regioselectivity and stereoselectivity. This reaction proceeds via a carbocation intermediate, and its outcome is governed by the stability of this intermediate, as dictated by Markovnikov's rule.[1][2] In the case of this compound, the reaction is particularly noteworthy as it can yield a mixture of products due to the formation of competing carbocation intermediates and the potential for carbocation rearrangements.[3][4] These application notes provide a detailed mechanistic overview and a generalized experimental protocol for this reaction.
Reaction Mechanism
The addition of HBr to this compound is a two-step process initiated by the electrophilic attack of the alkene's pi bond on the hydrogen atom of HBr.[5] This leads to the formation of a carbocation and a bromide ion. Due to the asymmetry of the starting alkene, protonation can occur at either carbon of the double bond, leading to two distinct secondary carbocation intermediates.
-
Step 1: Protonation and Carbocation Formation
-
Pathway A: Protonation of carbon-2 (C2) yields a secondary carbocation at carbon-1 (C1).
-
Pathway B: Protonation of carbon-1 (C1) yields a secondary carbocation at carbon-2 (C2).
-
-
Step 2: Carbocation Rearrangement (Hydride Shift) The secondary carbocation formed at C2 (Pathway B) can undergo a rapid 1,2-hydride shift.[6] In this rearrangement, a hydrogen atom from the adjacent, more substituted carbon (C3) migrates with its electron pair to the positively charged C2.[4] This process results in the formation of a more stable tertiary carbocation at C3, a thermodynamically favorable step.[6]
-
Step 3: Nucleophilic Attack by Bromide The bromide ion (Br⁻), acting as a nucleophile, attacks the carbocations.[7]
-
Attack on the secondary carbocation at C1 (from Pathway A) yields cis- and trans-1-bromo-2-methylcyclohexane.
-
Attack on the more stable, rearranged tertiary carbocation at C3 (from Pathway B) yields cis- and trans-1-bromo-3-methylcyclohexane.
-
The planar nature of the carbocation intermediates allows the bromide ion to attack from either face of the ring, resulting in the formation of both cis and trans stereoisomers for each constitutional isomer.[7] The reaction ultimately yields a mixture of these four products.[3][8][9]
Mechanism Diagram
Caption: Mechanism of HBr addition to this compound.
Product Distribution
The electrophilic addition of HBr to this compound results in a mixture of four isomeric products. The exact ratio of these products can be influenced by reaction conditions such as temperature and solvent. The formation of rearranged products is significant due to the increased stability of the tertiary carbocation intermediate.
| Product Name | Constitutional Isomer | Stereoisomers | Intermediate Origin |
| 1-Bromo-2-methylcyclohexane | Direct Addition Product | cis and trans | Secondary Carbocation (C1) |
| 1-Bromo-3-methylcyclohexane | Rearrangement Product | cis and trans | Tertiary Carbocation (C3) |
Experimental Protocol: Synthesis of Bromomethylcyclohexanes
This protocol describes a general procedure for the addition of HBr to this compound. Hydrogen bromide is often supplied as a solution in acetic acid.[10]
Disclaimer: This protocol is intended for qualified researchers. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
1. Materials and Reagents
-
This compound (reactant)
-
Hydrogen bromide (33 wt. % in acetic acid) (reagent)
-
Diethyl ether (extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization)
-
Saturated sodium chloride (brine) solution (for washing)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (drying agent)
2. Equipment
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
-
Apparatus for distillation or column chromatography (for purification)
-
NMR tubes, GC-MS vials (for analysis)
3. Reaction Procedure
-
Place a 50 mL round-bottom flask containing a magnetic stir bar in an ice bath to maintain a temperature of 0-5 °C.
-
To the flask, add 10 mmol of this compound.
-
Slowly add 1.1 equivalents (11 mmol) of 33% HBr in acetic acid to the stirred solution of the alkene over 10-15 minutes. Use a dropping funnel for controlled addition.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if applicable.
4. Work-up Procedure
-
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 20 mL of cold deionized water and 20 mL of diethyl ether.
-
Gently shake the funnel, venting frequently to release any pressure. Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
20 mL of saturated NaHCO₃ solution to neutralize the excess acetic acid and HBr. (Caution: CO₂ evolution).
-
20 mL of deionized water.
-
20 mL of brine solution to aid in the removal of dissolved water.
-
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate for 15-20 minutes.
-
Filter off the drying agent and collect the filtrate in a pre-weighed round-bottom flask.
-
Remove the diethyl ether solvent using a rotary evaporator.
5. Purification and Characterization
-
Purification: The resulting crude product is an oily mixture of the four isomers. This mixture can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
-
Characterization: The identity and ratio of the products can be determined using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the different isomers based on their mass spectra and retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structures of the isomers and potentially determine their relative ratios through integration of key signals.
-
References
- 1. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reaction of HBr with this compound yields a mixture of four product.. [askfilo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. bartleby [bartleby.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. homework.study.com [homework.study.com]
- 9. Solved Reaction of HBr with this compound yields a | Chegg.com [chegg.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Epoxidation of 3-Methylcyclohexene with m-CPBA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to versatile epoxide intermediates that are pivotal in the synthesis of a wide array of complex molecules, including pharmaceuticals. The reaction of 3-methylcyclohexene with meta-chloroperoxybenzoic acid (m-CPBA) is a classic example of diastereoselective epoxidation, yielding two diastereomeric products: cis- and trans-3-methylcyclohexene oxide. The stereochemical outcome of this reaction is influenced by the steric hindrance imposed by the methyl group on the cyclohexene ring, which directs the approach of the bulky m-CPBA reagent. These application notes provide a detailed protocol for this reaction, a summary of expected quantitative data, and a mechanistic overview.
Reaction and Mechanism
The epoxidation of this compound with m-CPBA proceeds via a concerted mechanism, often referred to as the "butterfly mechanism". In this single-step process, the peroxyacid transfers an oxygen atom to the double bond of the alkene.[1] This syn-addition results in the formation of the epoxide ring on the same face of the double bond.[1]
Due to the chiral center at the 3-position of this compound, the two faces of the double bond are diastereotopic. The approach of m-CPBA can occur from either the same side as the methyl group (syn) or the opposite side (anti). The anti-attack is generally favored to minimize steric interactions with the pseudo-axial methyl group in the likely transition state conformation, leading to a higher yield of the trans-epoxide.
Data Presentation
The epoxidation of this compound with m-CPBA typically results in a mixture of cis- and trans-3-methylcyclohexene oxide. The diastereomeric ratio and overall yield are key performance indicators for this reaction.
| Parameter | Value |
| Substrate | This compound |
| Reagent | m-CPBA (70-77% purity) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to room temperature |
| Typical Yield | > 90% |
| Diastereomeric Ratio (trans:cis) | ~4:1 to 5:1 |
Note: The exact yield and diastereomeric ratio can vary depending on the specific reaction conditions, including the purity of m-CPBA, reaction time, and work-up procedure.
Experimental Protocols
This section provides a detailed methodology for the epoxidation of this compound with m-CPBA.
Materials:
-
This compound (98%)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 0.2 M concentration).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of m-CPBA: To the cooled solution, add m-CPBA (1.1 - 1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. Caution: m-CPBA is a potentially explosive oxidizing agent and should be handled with care.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alkene.
-
Quenching: Once the reaction is complete (typically 2-4 hours), cool the mixture again in an ice bath. Quench the excess peroxyacid by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 15-20 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove m-chlorobenzoic acid, and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Characterization: The resulting crude product, a mixture of cis- and trans-3-methylcyclohexene oxide, can be purified by fractional distillation or column chromatography on silica gel if necessary. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography (GC). The products can be further characterized by ¹³C NMR and mass spectrometry.[2]
Visualizations
Reaction Mechanism
The following diagram illustrates the concerted "butterfly" mechanism of the epoxidation of this compound with m-CPBA.
Caption: Epoxidation of this compound with m-CPBA.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for the synthesis of this compound oxide.
Caption: Experimental workflow for the synthesis of this compound oxide.
References
Synthesis of 3-methylcyclohexanol from 3-Methylcyclohexene: An Application Note and Protocol
Application Note
The selective synthesis of specific isomers of substituted cyclohexanols is a critical task in organic synthesis, with applications in the development of pharmaceuticals, fragrances, and other fine chemicals. This document provides a detailed protocol for the synthesis of 3-methylcyclohexanol from 3-methylcyclohexene, a process that requires careful control of regioselectivity.
The primary challenge in this synthesis is to control the position of the hydroxyl group on the cyclohexane ring. Three common methods for the hydration of alkenes are acid-catalyzed hydration, oxymercuration-demercuration, and hydroboration-oxidation.
-
Acid-catalyzed hydration and oxymercuration-demercuration both proceed via a Markovnikov addition mechanism. In the case of this compound, these methods would predominantly yield a mixture of 1-methylcyclohexanol and 2-methylcyclohexanol, as the reaction proceeds through the more stable secondary and tertiary carbocation intermediates. Specifically, the oxymercuration of this compound has been reported to yield a complex and difficult-to-separate mixture of products.
-
Hydroboration-oxidation , in contrast, is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond. This method is highly regioselective, particularly when a sterically hindered borane reagent is employed. The boron atom adds to the less sterically hindered carbon of the double bond, and subsequent oxidation replaces the boron with a hydroxyl group. For this compound, this directs the hydroxyl group to the 3-position, yielding the desired 3-methylcyclohexanol. The use of 9-borabicyclo[3.3.1]nonane (9-BBN) is particularly effective in maximizing the yield of 3-methylcyclohexanol while minimizing the formation of the isomeric 2-methylcyclohexanol.[1]
This protocol details the hydroboration-oxidation of this compound using 9-BBN, a method that ensures high regioselectivity and provides a reliable route to 3-methylcyclohexanol.
Reaction Scheme
Caption: Overall reaction for the synthesis of 3-methylcyclohexanol.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 3-methylcyclohexanol.
Experimental Protocol
Materials:
-
This compound (97%)
-
9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in tetrahydrofuran (THF)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for eluent
Procedure:
-
Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with this compound (1.0 g, 10.4 mmol) and anhydrous THF (20 mL).
-
Hydroboration: The flask is cooled to 0 °C in an ice bath. The 0.5 M solution of 9-BBN in THF (22.9 mL, 11.4 mmol) is added dropwise to the stirred solution of the alkene over 15 minutes. After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Oxidation: The reaction mixture is cooled again to 0 °C. Slowly and carefully, 3 M aqueous NaOH (4.2 mL) is added, followed by the dropwise addition of 30% H₂O₂ (4.2 mL), ensuring the internal temperature does not exceed 20 °C. The mixture is then stirred at room temperature for 1 hour.
-
Work-up: The reaction is quenched by the addition of saturated aqueous NaCl (20 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
Purification: The combined organic layers are washed with brine (2 x 20 mL), dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford 3-methylcyclohexanol as a colorless oil.
Data Presentation
Table 1: Physical and Quantitative Data for the Synthesis of 3-methylcyclohexanol
| Parameter | Value |
| Starting Material | This compound |
| Molecular Formula | C₇H₁₂ |
| Molar Mass | 96.17 g/mol |
| Product | 3-Methylcyclohexanol |
| Molecular Formula | C₇H₁₄O |
| Molar Mass | 114.19 g/mol |
| Yield (Typical) | 85-95% |
| Purity (by GC-MS) | >98% |
| Appearance | Colorless oil |
| Boiling Point | 173-175 °C |
Table 2: Spectroscopic Data for 3-methylcyclohexanol
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.55-3.65 (m, 1H, CH-OH), 1.00-2.00 (m, 9H, ring CH₂ and CH), 0.90 (d, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 71.8, 41.2, 35.8, 32.4, 25.6, 22.8, 22.4 |
| IR (neat, cm⁻¹) | 3340 (br, O-H), 2925, 2855 (C-H), 1065 (C-O) |
| Mass Spectrometry (EI, m/z) | 114 (M⁺), 96, 81, 71, 57 |
References
Application Notes and Protocols: Regioselectivity in the Addition of HCl to 3-Methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electrophilic addition of hydrogen halides (HX) to alkenes is a fundamental reaction in organic synthesis, providing a direct route to functionalized alkanes. The regioselectivity of this reaction, governed by Markovnikov's rule and carbocation stability, is a key concept in predicting reaction outcomes. This document provides a detailed examination of the regioselectivity in the addition of hydrogen chloride (HCl) to 3-methylcyclohexene. This reaction is an excellent case study illustrating the principles of carbocation rearrangements and their impact on product distribution, which is of significant interest in the synthesis of halogenated organic molecules relevant to medicinal chemistry and materials science.
The reaction between this compound and HCl yields two primary constitutional isomers: 1-chloro-1-methylcyclohexane and 1-chloro-3-methylcyclohexane.[1][2][3][4][5][6][7] The formation of these products is a direct consequence of the reaction mechanism, which proceeds through a carbocation intermediate. Understanding and controlling the regioselectivity of such reactions is crucial for the efficient synthesis of target molecules.
Reaction Mechanism and Regioselectivity
The addition of HCl to this compound is an electrophilic addition reaction. The mechanism involves the initial protonation of the double bond by HCl to form a carbocation intermediate. The subsequent nucleophilic attack of the chloride ion (Cl⁻) on the carbocation yields the final alkyl chloride products.
The regioselectivity of the reaction is determined by the stability of the possible carbocation intermediates. In the case of this compound, the initial protonation of the double bond can, in principle, lead to two different secondary carbocations. However, one of these is significantly more stable and is preferentially formed. This secondary carbocation can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation.
Pathway A: Formation of the Minor Product
-
The π electrons of the double bond in this compound attack the hydrogen atom of HCl, forming a secondary carbocation at C-2.
-
The chloride ion then attacks this secondary carbocation to yield 1-chloro-3-methylcyclohexane. This is the direct addition product.
Pathway B: Formation of the Major Product
-
Following the formation of the secondary carbocation at C-2, a 1,2-hydride shift occurs, where a hydrogen atom from C-1 migrates with its pair of electrons to the positively charged C-2.
-
This rearrangement results in the formation of a more stable tertiary carbocation at C-1.
-
The chloride ion then attacks this tertiary carbocation to yield 1-chloro-1-methylcyclohexane.[1][3][4] This is the rearranged product and is generally the major product due to the greater stability of the tertiary carbocation intermediate.[4]
This reaction is a classic example of how carbocation rearrangements can influence the product distribution in electrophilic additions, leading to a product that is not predicted by the direct application of Markovnikov's rule to the initial alkene.
Experimental Protocols
Objective: To synthesize 1-chloro-1-methylcyclohexane and 1-chloro-3-methylcyclohexane from this compound via electrophilic addition of HCl and to analyze the product mixture.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous diethyl ether or dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatography-mass spectrometry (GC-MS) instrument
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as anhydrous diethyl ether or dichloromethane. Cool the flask in an ice bath to 0 °C.
-
Addition of HCl: While stirring vigorously, slowly add concentrated hydrochloric acid (1.2 eq) dropwise to the cooled solution of the alkene. The reaction is exothermic, and the temperature should be maintained at or below room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for analysis by gas chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, transfer the reaction mixture to a separatory funnel.
-
Neutralization: Carefully add saturated sodium bicarbonate solution to neutralize any excess acid. Be cautious as CO₂ evolution may cause pressure buildup.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product mixture.
-
Product Analysis: Analyze the crude product mixture by GC-MS to determine the relative ratio of the two isomeric products, 1-chloro-1-methylcyclohexane and 1-chloro-3-methylcyclohexane. Further characterization can be performed using ¹H and ¹³C NMR spectroscopy.
Data Presentation
As specific quantitative data from experimental studies on the addition of HCl to this compound is not available in the searched literature, the following table summarizes the expected products and their theoretical distribution based on the stability of the carbocation intermediates.
| Product Name | Structure | Intermediate Carbocation | Stability of Intermediate | Expected Distribution |
| 1-Chloro-1-methylcyclohexane |
| Tertiary | More Stable | Major Product |
| 1-Chloro-3-methylcyclohexane |
| Secondary | Less Stable | Minor Product |
Mandatory Visualizations
Caption: Reaction mechanism for the addition of HCl to this compound.
Caption: General experimental workflow for hydrochlorination.
References
- 1. brainly.com [brainly.com]
- 2. homework.study.com [homework.study.com]
- 3. youtube.com [youtube.com]
- 4. Question: Treatment of this compound with HCl yields two products, .. [askfilo.com]
- 5. Treatment of 3 -methylcyclohexene with HCl yields two products, 1-chloro-.. [askfilo.com]
- 6. Solved Treatment of this compound with HCl yields two | Chegg.com [chegg.com]
- 7. Answered: Treatment of this compound with HCl yields two products, 1-chloro-3-methylcyclohexane and 1-chloro-1-methylcyclohexane. Choose the correct mechanism to… | bartleby [bartleby.com]
Application Notes and Protocols for Stereoselective Reactions Involving (R)-3-Methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key stereoselective reactions involving the chiral building block, (R)-3-methylcyclohexene. The protocols and data presented herein are intended to guide researchers in the synthesis of specific stereoisomers, a critical aspect of modern drug development and chiral synthesis.
Diastereoselective Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
The epoxidation of alkenes with peroxy acids like m-CPBA is a fundamental transformation in organic synthesis. Due to the presence of a stereocenter in (R)-3-methylcyclohexene, the two faces of the double bond are diastereotopic. This leads to a diastereoselective reaction where the epoxidizing agent preferentially attacks the less sterically hindered face, opposite to the equatorial methyl group in the most stable half-chair conformation.
Data Presentation: Diastereoselective Epoxidation
| Starting Material | Reagent | Major Diastereomer | Minor Diastereomer | Diastereomeric Ratio (d.r.) |
| (R)-3-Methylcyclohexene | m-CPBA | (1S,2S,6R)-2-Methyl-7-oxabicyclo[4.1.0]heptane | (1R,2R,6R)-2-Methyl-7-oxabicyclo[4.1.0]heptane | >90:10 (Estimated) |
Note: The diastereomeric ratio is an estimation based on the well-established principle of steric hindrance in epoxidation reactions of substituted cyclohexenes.
Experimental Protocol: Diastereoselective Epoxidation
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-3-methylcyclohexene (1.0 eq.) in dichloromethane (DCM, 0.1 M). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the cooled solution, add m-CPBA (1.2 eq.) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired diastereomeric mixture of epoxides.
Reaction Pathway Diagram
Caption: Diastereoselective epoxidation of (R)-3-methylcyclohexene.
Diastereoselective Hydroboration-Oxidation
The hydroboration-oxidation of (R)-3-methylcyclohexene is a two-step process that results in the anti-Markovnikov, syn-addition of water across the double bond. The stereoselectivity is governed by the approach of the borane reagent from the face opposite to the bulky methyl group, leading to the formation of diastereomeric alcohols.
Data Presentation: Hydroboration-Oxidation
| Starting Material | Reagents | Major Diastereomer | Minor Diastereomer | Diastereomeric Ratio (d.r.) |
| (R)-3-Methylcyclohexene | 1. BH₃·THF2. H₂O₂, NaOH | (1R,2R,3R)-3-Methylcyclohexan-1,2-diol | (1S,2S,3R)-3-Methylcyclohexan-1,2-diol | >90:10 (Estimated) |
Note: The diastereomeric ratio is an estimation based on the steric hindrance provided by the methyl group during the hydroboration step.
Experimental Protocol: Hydroboration-Oxidation
-
Hydroboration: To a solution of (R)-3-methylcyclohexene (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.5 M) under a nitrogen atmosphere at 0 °C, add a 1.0 M solution of borane-THF complex in THF (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add a 3 M aqueous solution of sodium hydroxide (1.5 eq.) followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (1.5 eq.), maintaining the temperature below 20 °C.
-
Reaction Completion: Stir the mixture at room temperature for 1 hour.
-
Work-up: Add diethyl ether and separate the layers. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the diastereomeric alcohols.
Experimental Workflow Diagram
Caption: Workflow for hydroboration-oxidation.
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation (AD) allows for the enantioselective synthesis of vicinal diols from alkenes. Using commercially available AD-mix-α or AD-mix-β, which contain a chiral ligand, a high degree of enantioselectivity can be achieved. The facial selectivity is predictable based on the choice of the AD-mix.
Data Presentation: Sharpless Asymmetric Dihydroxylation
| Starting Material | Reagent | Major Enantiomer | Enantiomeric Excess (ee) |
| (R)-3-Methylcyclohexene | AD-mix-β | (1R,2S,3R)-3-Methylcyclohexane-1,2-diol | >95% (Predicted) |
| (R)-3-Methylcyclohexene | AD-mix-α | (1S,2R,3R)-3-Methylcyclohexane-1,2-diol | >95% (Predicted) |
Note: The enantiomeric excess is a prediction based on the high reliability of the Sharpless Asymmetric Dihydroxylation for this class of alkenes.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
-
Preparation: In a round-bottom flask, prepare a solvent mixture of t-butanol and water (1:1). To this, add AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1.0 eq.). Stir the mixture at room temperature until both phases are clear. Cool the mixture to 0 °C.
-
Substrate Addition: Add (R)-3-methylcyclohexene (1.0 eq.) to the cooled mixture.
-
Reaction: Stir the reaction vigorously at 0 °C. Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 1 hour.
-
Extraction: Add ethyl acetate and separate the layers. Wash the aqueous layer with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with 2 M NaOH, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude diol can be purified by flash chromatography or recrystallization.
Logical Relationship of Reagents and Products
Application Note: Fractional Distillation for the Purification of 3-Methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylcyclohexene is a valuable cyclic olefin used as a starting material and intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals.[1][2] The synthesis of this compound, often through the dehydration of methylcyclohexanols, can result in a mixture of structural isomers, including 1-methylcyclohexene and 4-methylcyclohexene, as well as unreacted starting materials and solvents like toluene.[3][4] High purity of this compound is often crucial for subsequent reactions and the development of active pharmaceutical ingredients. Fractional distillation is a fundamental and effective technique for the purification of this compound, leveraging the differences in the boiling points of the components in the mixture.[5][6]
This application note provides a detailed protocol for the purification of this compound using fractional distillation.
Data Presentation: Physical Properties of this compound and Potential Impurities
A successful purification by fractional distillation relies on the differences in the boiling points of the components. The greater the difference, the more efficient the separation. Below is a summary of the boiling points and other relevant physical properties of this compound and common impurities.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |
| This compound | C₇H₁₂ | 96.17 | 104[1][7] | 0.805[1] |
| 4-Methylcyclohexene | C₇H₁₂ | 96.17 | 101-103[8][9][10][11] | 0.799[8][10] |
| 1-Methylcyclohexene | C₇H₁₂ | 96.17 | 110-111[12][13][14] | 0.811[13] |
| Toluene | C₇H₈ | 92.14 | 110.6[15][16][17][18][19] | 0.867 |
Experimental Protocols
Protocol: Fractional Distillation of this compound
Objective: To purify this compound from a mixture containing its isomers (1-methylcyclohexene and 4-methylcyclohexene) and toluene.
Materials:
-
Crude this compound mixture
-
Boiling chips or a magnetic stir bar
-
Heating mantle
-
Round-bottom flask (distilling flask)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head (three-way adapter)
-
Thermometer and adapter
-
Condenser
-
Receiving flasks (e.g., round-bottom flasks or Erlenmeyer flasks)
-
Clamps and stands
-
Glass wool or aluminum foil for insulation (optional)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.
-
Place a few boiling chips or a magnetic stir bar in the round-bottom distilling flask.
-
Add the crude this compound mixture to the distilling flask, filling it to no more than two-thirds of its capacity.
-
Connect the distilling flask to the bottom of the fractionating column.
-
Place the distillation head on top of the fractionating column.
-
Insert the thermometer into the thermometer adapter and place it in the distillation head. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.
-
Attach the condenser to the side arm of the distillation head and secure it with a clamp. Connect the condenser to a circulating water source, with water entering at the bottom and exiting at the top.
-
Place a receiving flask at the outlet of the condenser to collect the distillate.
-
Secure all joints with appropriate clips.
-
If necessary, insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss.[20]
-
-
Distillation:
-
Begin heating the distilling flask gently with the heating mantle.
-
Observe the mixture as it begins to boil and the vapor starts to rise up the fractionating column.
-
Control the heating rate to ensure a slow and steady distillation, with a collection rate of approximately 1-2 drops per second.[3]
-
The temperature reading on the thermometer will initially rise and then stabilize as the first fraction begins to distill.
-
-
Fraction Collection:
-
Fraction 1 (Forerun): The first fraction to distill will be enriched in the lowest boiling point component, 4-methylcyclohexene (boiling point ~101-103 °C).[8][9][10][11] Collect this fraction in a separate receiving flask until the temperature begins to rise again.
-
Fraction 2 (Purified this compound): As the temperature stabilizes at the boiling point of this compound (approximately 104 °C), change the receiving flask to collect the purified product.[1][7] Continue collecting this fraction as long as the temperature remains constant.
-
Fraction 3 (Intermediate/Higher Boiling Impurities): If the temperature starts to rise significantly above 104 °C, it indicates that the higher boiling point impurities, 1-methylcyclohexene (boiling point ~110-111 °C) and toluene (boiling point ~110.6 °C), are beginning to distill.[12][13][14][15][16][17][18][19] Stop the distillation or collect this fraction in a separate flask.
-
-
Shutdown and Analysis:
-
Once the desired fraction has been collected, turn off the heating mantle and allow the apparatus to cool down.
-
Disassemble the apparatus carefully.
-
Analyze the purity of the collected this compound fraction using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualization
Caption: Experimental workflow for the fractional distillation of this compound.
Caption: Logical relationship of purity assessment in fractional distillation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. Alkenes: Preparation, Reactions and Properties [sas.upenn.edu]
- 5. Purification [chem.rochester.edu]
- 6. quora.com [quora.com]
- 7. 3-METHYL-1-CYCLOHEXENE | 591-48-0 [chemicalbook.com]
- 8. 4-Methylcyclohexene - Wikipedia [en.wikipedia.org]
- 9. 4-methyl cyclohexene, 591-47-9 [thegoodscentscompany.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 4-METHYL-1-CYCLOHEXENE | 591-47-9 [chemicalbook.com]
- 12. 1-Methylcyclohexene - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. 1-Methyl-1-cyclohexene, 97%, stabilized 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. Toluene | Solvent, Organic Chemistry, Benzene | Britannica [britannica.com]
- 16. Toluene - Wikipedia [en.wikipedia.org]
- 17. Toluene | Fisher Scientific [fishersci.com]
- 18. Toluene CAS#: 108-88-3 [m.chemicalbook.com]
- 19. Toluene Solvent Properties [macro.lsu.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
Application Note: Analysis of 3-Methylcyclohexene Reaction Products by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isomerization and dehydration reactions of methylcyclohexene derivatives are fundamental in organic synthesis, leading to the formation of various structural isomers. 3-Methylcyclohexene is a common reactant and product in such transformations, often encountered in mixtures with its isomers, primarily 1-methylcyclohexene and 4-methylcyclohexene. Accurate quantitative analysis of these reaction products is crucial for determining reaction selectivity, optimizing conditions, and ensuring the purity of desired intermediates in drug development and other chemical industries.
Gas chromatography (GC) is a powerful and widely used analytical technique for the separation and quantification of volatile and semi-volatile organic compounds.[1] This application note provides a detailed protocol for the analysis of this compound reaction products using gas chromatography with flame ionization detection (GC-FID).
Principle of Analysis
Gas chromatography separates compounds based on their differential partitioning between a stationary phase (a high-boiling liquid coated on an inert solid support or the inner wall of a capillary column) and a gaseous mobile phase.[2] Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster and are detected earlier.[3] In the case of methylcyclohexene isomers, separation on a non-polar stationary phase is primarily governed by their boiling points.[2] The flame ionization detector (FID) generates a signal proportional to the mass of organic analyte, allowing for accurate quantification.
The elution order of the common isomers on a non-polar column is typically determined by their boiling points:
Experimental Protocols
This section details the protocol for a common reaction leading to methylcyclohexene isomers—the acid-catalyzed dehydration of 2-methylcyclohexanol—and the subsequent GC analysis of the product mixture.
Synthesis of Methylcyclohexene Isomers (Example Reaction)
Objective: To produce a mixture of 1-methylcyclohexene and this compound via the acid-catalyzed dehydration of 2-methylcyclohexanol.[7]
Materials:
-
2-methylcyclohexanol
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)[8][9]
-
5 mL conical reaction vial
-
Boiling chips
-
Hickman still
-
Sand bath or heating mantle
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Collection vial
Procedure:
-
To a clean, dry 5 mL reaction vial, add 1.0 mL of 2-methylcyclohexanol and a few boiling chips.
-
Carefully add 0.3 mL of 85% phosphoric acid to the reaction vial.[8]
-
Swirl the vial gently to mix the reactants.
-
Place the Hickman still on top of the reaction vial and begin heating the mixture in a sand bath to a temperature of approximately 110°C.[10]
-
The lower boiling point alkene products will distill as they are formed and collect in the Hickman still.[2][10]
-
Continue the distillation until product ceases to collect.
-
Transfer the collected distillate to a clean collection vial.
-
Wash the distillate with an equal volume of saturated sodium chloride solution to remove any aqueous-soluble impurities.
-
Separate the organic layer and dry it over a small amount of anhydrous sodium sulfate.
-
Carefully decant the dried liquid product into a clean, tared vial to determine the yield.[11]
Gas Chromatography Analysis
Objective: To separate and quantify the isomeric composition of the synthesized methylcyclohexene product mixture.
Materials and Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase)[2]
-
Helium or Hydrogen as carrier gas
-
Microsyringe (1 µL)
-
Hexane (for sample dilution)
-
Autosampler vials
Sample Preparation:
-
Prepare a dilute solution of the reaction product by adding approximately 10 µL of the dried organic layer to 1 mL of hexane in a GC vial. This corresponds to a 1:100 dilution.
GC Operating Conditions:
The following table provides typical starting parameters for the GC analysis. These may need to be optimized for your specific instrument and column.
| Parameter | Recommended Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm, 5% diphenyl / 95% dimethylpolysiloxane |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 200 °C |
| Detector Temperature | 250 °C (FID) |
| Oven Program | Initial Temp: 50 °C, hold for 2 minRamp: 10 °C/min to 100 °CFinal Temp: 100 °C, hold for 2 min |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
Data Analysis:
-
Identify the peaks in the chromatogram based on their retention times. The peak with the shorter retention time corresponds to this compound, and the subsequent major peak is 1-methylcyclohexene.
-
Integrate the area under each peak.
-
Calculate the relative percentage of each isomer using the following formula:[12]
% Isomer = (Area of Isomer Peak / Total Area of All Product Peaks) x 100
Data Presentation
The following table summarizes typical quantitative results from the acid-catalyzed dehydration of 2-methylcyclohexanol under different conditions.
| Starting Material | Catalyst | Product Distribution | Reference |
| 2-methylcyclohexanol | H₂SO₄ | 81.8% 1-methylcyclohexene, 18.2% this compound | [9] |
| 2-methylcyclohexanol | H₃PO₄ | 90.8% 1-methylcyclohexene, 9.2% this compound | [13] |
| 2-methylcyclohexanol | H₃PO₄ | 75% 1-methylcyclohexene, 25% this compound | [8] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. brainly.com [brainly.com]
- 4. Solved Based on the boiling points of the starting material | Chegg.com [chegg.com]
- 5. 3-METHYL-1-CYCLOHEXENE | 591-48-0 [chemicalbook.com]
- 6. chegg.com [chegg.com]
- 7. turbo.vernier.com [turbo.vernier.com]
- 8. uwosh.edu [uwosh.edu]
- 9. Dehydration of 2-Methylcyclohexanol via Gas Chromatography — Adam Cap [adamcap.com]
- 10. brainly.com [brainly.com]
- 11. benchchem.com [benchchem.com]
- 12. webassign.net [webassign.net]
- 13. Solved I. Chemical Equation: II. Retention Times Compound | Chegg.com [chegg.com]
Troubleshooting & Optimization
Side products in the synthesis of 3-Methylcyclohexene from 2-methylcyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methylcyclohexene from 2-methylcyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What are the expected side products in the acid-catalyzed dehydration of 2-methylcyclohexanol?
A1: Besides the desired this compound, the most common side product is 1-methylcyclohexene.[1][2] Other minor products that can form include methylenecyclohexane, 4-methylcyclohexene, and the ring-contraction product, 1-ethylcyclopentene.[3][4][5] Under certain conditions, polymerization of the alkenes can also lead to higher molecular weight residues.[1]
Q2: Why is 1-methylcyclohexene often the major product instead of this compound?
A2: The formation of 1-methylcyclohexene is favored by Zaitsev's rule, which states that in an elimination reaction, the more substituted (and thus more thermodynamically stable) alkene will be the major product.[3][6][7] 1-Methylcyclohexene is a trisubstituted alkene, making it more stable than the disubstituted this compound.[8] The reaction proceeds through a carbocation intermediate, which can rearrange to a more stable form, leading to the thermodynamically favored product.[9][10]
Q3: What is the mechanism that leads to these different products?
A3: The reaction primarily follows an E1 (unimolecular elimination) mechanism.[11] The process involves three key steps:
-
Protonation of the alcohol: The acid catalyst protonates the hydroxyl group of 2-methylcyclohexanol, converting it into a good leaving group (water).[10]
-
Formation of a carbocation: The water molecule departs, forming a secondary carbocation.
-
Rearrangement and Elimination: This secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation.[9][10] Deprotonation (loss of a proton) from carbons adjacent to the positive charge in either the secondary or tertiary carbocation leads to the mixture of alkene products.[12]
Q4: How do the stereoisomers of the starting material (cis- and trans-2-methylcyclohexanol) affect the product distribution?
A4: The stereochemistry of the starting alcohol significantly impacts both the reaction rate and the product distribution. The cis-isomer reacts much faster than the trans-isomer.[3] The cis-isomer tends to predominantly form 1-methylcyclohexene. In contrast, the trans-isomer reacts to give a more complex mixture of products, including isomeric methylcyclohexenes, rearranged methylcyclohexanols, and ring-contraction products.[5][13]
Troubleshooting Guide
Problem 1: The yield of this compound is very low, and the major product is 1-methylcyclohexene.
| Possible Cause | Suggested Solution |
| Thermodynamic Control: The reaction conditions (e.g., prolonged heating, high temperature) favor the formation of the more stable 1-methylcyclohexene.[3] | Employ Kinetic Control: Use milder reaction conditions. Since the desired products are volatile, remove them from the reaction mixture by distillation as they form. This application of Le Chatelier's principle can help shift the equilibrium toward the desired products before rearrangement to the more stable isomer can occur.[12] |
| Carbocation Rearrangement: The secondary carbocation intermediate is rearranging to the more stable tertiary carbocation before elimination occurs.[10] | Modify Reaction Time: Shorter reaction times may favor the kinetic product (this compound) over the thermodynamic product (1-methylcyclohexene).[3] Monitor the reaction progress closely using techniques like GC. |
Problem 2: The final product mixture contains several unexpected peaks in the Gas Chromatography (GC) analysis.
| Possible Cause | Suggested Solution |
| Complex Rearrangements: The trans isomer of 2-methylcyclohexanol is known to produce a more complex mixture, including 4-methylcyclohexene and ring-contraction products like 1-ethylcyclopentene.[5] | Check Starting Material: If possible, use the pure cis-isomer of 2-methylcyclohexanol to favor the formation of 1-methylcyclohexene and reduce the complexity of the product mixture.[13] |
| Side Reactions: High temperatures or highly concentrated acid can promote side reactions, including polymerization, leading to a dark-colored residue in the distillation flask.[1] | Optimize Reaction Conditions: Lower the reaction temperature and use a moderate acid concentration (e.g., 85% phosphoric acid instead of concentrated sulfuric acid).[14] Ensure a steady and controlled distillation rate.[1] |
Problem 3: Difficulty in separating and identifying the isomeric products.
| Possible Cause | Suggested Solution |
| Inadequate Analytical Method: The boiling points of the methylcyclohexene isomers are very close, making separation by standard distillation difficult and requiring a robust analytical method for identification. | Use Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for separating and identifying the isomers. A non-polar capillary column can separate the compounds based on their boiling points. The expected elution order is generally 4-methylcyclohexene < this compound < 1-methylcyclohexene.[15] Mass spectrometry provides definitive identification by comparing the fragmentation patterns to a library database.[4] |
Data Presentation
Table 1: Typical Product Distribution from the Dehydration of a cis/trans-2-Methylcyclohexanol Mixture
| Product | Typical Percentage (%) | Notes |
| 1-Methylcyclohexene | 65 - 85% | Zaitsev (thermodynamic) product, most stable.[1][2] |
| This compound | 15 - 35% | Hofmann-type (kinetic) product, less stable.[1][2] |
| Methylenecyclohexane | < 5% | Minor product from the rearranged carbocation.[2][3] |
| Other Isomers | Trace | Includes 4-methylcyclohexene and ring-contracted products.[5] |
Note: These percentages are illustrative and can vary significantly based on reaction conditions and the specific isomer ratio of the starting material.
Experimental Protocols
General Protocol for Acid-Catalyzed Dehydration
This protocol describes a general method for the synthesis and subsequent analysis of methylcyclohexene isomers.
-
Reaction Setup: In a round-bottom flask, combine 2-methylcyclohexanol (e.g., 10 mL) with a catalytic amount of acid (e.g., 5 mL of 85% phosphoric acid or 2.5 mL of concentrated sulfuric acid).[16] Add boiling chips for smooth boiling.
-
Distillation: Assemble a fractional distillation apparatus. Gently heat the reaction mixture. The alkene products are more volatile than the starting alcohol and will co-distill with water as they form.[16] Collect the distillate in a receiver cooled in an ice bath. Maintain the distillation head temperature below 100°C.[7]
-
Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with water, a dilute sodium hydroxide or sodium bicarbonate solution (to neutralize any remaining acid), and finally with a saturated sodium chloride (brine) solution.[17]
-
Drying and Isolation: Separate the organic layer and dry it over an anhydrous drying agent such as calcium chloride or magnesium sulfate.[1][14] Decant or filter the dried liquid into a clean, pre-weighed vial to determine the crude yield.
-
Analysis: Analyze the product mixture using Gas Chromatography (GC) or GC-MS to determine the relative percentages of the different isomers.[11][16]
Protocol for GC-MS Analysis
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., (5%-phenyl)-methylpolysiloxane) is effective for separating the isomers.[15]
-
Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium (e.g., 1 mL/min)
-
Oven Program: Start at 40°C for 2 min, then ramp to 120°C at 10°C/min.[15]
-
-
Sample Preparation: Dilute a small sample of the product mixture (e.g., 1 µL) in a volatile solvent like hexane or dichloromethane (1 mL).[15]
-
Data Analysis: Identify the peaks based on their retention times and confirm their identity by matching their mass spectra with a reference library. Quantify the relative amounts by integrating the peak areas.[12][16]
Visualizations
References
- 1. Experiment #5 [sas.upenn.edu]
- 2. Dehydration of 2-Methylcyclohexanol via Gas Chromatography — Adam Cap [adamcap.com]
- 3. Dehydration of 2-Methylcyclohexanol [thecatalyst.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ukessays.com [ukessays.com]
- 7. uwosh.edu [uwosh.edu]
- 8. benchchem.com [benchchem.com]
- 9. homework.study.com [homework.study.com]
- 10. m.youtube.com [m.youtube.com]
- 11. turbo.vernier.com [turbo.vernier.com]
- 12. youtube.com [youtube.com]
- 13. scite.ai [scite.ai]
- 14. books.rsc.org [books.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Alkenes: Preparation, Reactions and Properties [sas.upenn.edu]
Technical Support Center: Dehydration of 2-Methylcyclohexanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield for the dehydration of 2-methylcyclohexanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experiment, providing potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Loss of product during workup: Product may be lost during transfers or extractions.[1] 3. Inefficient distillation: The product alkenes are not being effectively removed from the reaction mixture as they form.[1] 4. Equilibrium not shifted: The removal of products is crucial to drive the reaction forward according to Le Chatelier's principle. | 1. Reaction Conditions: Ensure the reaction is heated sufficiently to distill the products. The vapor temperature should be maintained below 100°C to prevent co-distillation of the starting material.[1][2] A longer reaction time may also improve yield. 2. Careful Handling: Exercise meticulous care during all transfer steps, including washing and drying, to minimize physical loss of the product.[1] 3. Distillation Setup: Ensure the distillation apparatus is set up correctly and is well-sealed to prevent vapor loss. The thermometer bulb should be positioned correctly to accurately measure the temperature of the distilling vapor.[2] 4. Continuous Removal: The reaction is driven by the removal of the lower-boiling alkene products. Ensure a steady distillation rate to continuously shift the equilibrium towards the products.[3] |
| Cloudy Distillate | The distillate is a mixture of the alkene products and water, which are insoluble in each other, causing a cloudy appearance.[2] | This is a normal observation. The water will be removed during the workup procedure, which includes washing and drying the organic layer.[2] |
| Unexpected Peaks in Gas Chromatography (GC) Analysis | 1. Unreacted starting material: Incomplete reaction can lead to the presence of cis- and trans-2-methylcyclohexanol in the product mixture.[2] 2. Side products: Carbocation rearrangements can lead to the formation of other isomeric alkenes, such as methylenecyclohexane.[4] 3. Contamination: The starting material or glassware may have been contaminated. | 1. Optimize Reaction: Re-evaluate the reaction time and temperature to ensure complete conversion of the starting material. 2. Confirm Identity: Use GC-MS to identify the unexpected peaks. The presence of rearrangement products is inherent to the E1 mechanism.[4] 3. Ensure Purity: Use pure starting materials and clean, dry glassware for the reaction. |
| Reaction Mixture Darkens Significantly | Use of concentrated sulfuric acid, which is a strong oxidizing agent, can cause side reactions that lead to the formation of carbon and sulfur dioxide.[5] | Consider using concentrated phosphoric acid instead of sulfuric acid. Phosphoric acid is less oxidizing and generally leads to a cleaner reaction.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the major product expected from the dehydration of 2-methylcyclohexanol?
A1: The major product is 1-methylcyclohexene, the more substituted and therefore more stable alkene, in accordance with Zaitsev's rule.[1][6] 3-Methylcyclohexene is the other major product, but it is typically formed in a lower amount.[1]
Q2: Why is distillation used during the reaction?
A2: The dehydration of 2-methylcyclohexanol is a reversible equilibrium reaction. The alkene products have lower boiling points than the starting alcohol.[4] By distilling the products as they are formed, the equilibrium is shifted towards the product side, maximizing the yield according to Le Chatelier's principle.[3]
Q3: What is the purpose of washing the distillate with sodium bicarbonate solution?
A3: The distillate may contain traces of the acid catalyst (phosphoric or sulfuric acid). Washing with a weak base like sodium bicarbonate neutralizes this residual acid.[2]
Q4: How can I confirm the presence of alkenes in my product?
A4: A simple chemical test involves adding a few drops of a dilute bromine or potassium permanganate solution to a small sample of the product. The disappearance of the bromine's orange color or the permanganate's purple color indicates the presence of a carbon-carbon double bond.[7]
Q5: My GC analysis shows two peaks for the starting material. Why is that?
A5: Commercial 2-methylcyclohexanol is often a mixture of cis and trans isomers, which can be separated by gas chromatography and may appear as two distinct peaks.[8]
Experimental Protocols
Protocol 1: Dehydration using Phosphoric Acid
This protocol is adapted from common laboratory procedures.[2][3]
-
Reaction Setup: In a round-bottom flask, combine 5.0 mL of 2-methylcyclohexanol and 1.5 mL of 85% phosphoric acid. Add a few boiling chips.
-
Distillation: Assemble a simple distillation apparatus. Heat the flask to gently boil the mixture. The vapor temperature should be kept below 100°C.
-
Collection: Collect the distillate in a chilled receiving flask until no more product is distilling over.
-
Workup:
-
Transfer the distillate to a separatory funnel.
-
Wash the distillate with a saturated aqueous solution of sodium bicarbonate.[2]
-
Separate the aqueous layer.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Filter or decant the dried product into a clean, pre-weighed vial.
-
-
Analysis: Analyze the product by gas chromatography (GC) to determine the product distribution and purity.
Protocol 2: Dehydration using Sulfuric Acid
This protocol is adapted from common laboratory procedures.[7]
-
Reaction Setup: In a 25 mL round-bottom flask, place a magnetic stir bar, 5 mL of a mixture of cis- and trans-2-methylcyclohexanol, and add 3 mL of 9 M sulfuric acid.
-
Distillation: Set up a fractional distillation apparatus. Heat and stir the reaction mixture, maintaining a distillation temperature between 95°C and 100°C.
-
Collection: Collect approximately 3 mL of the organic product in a graduated cylinder cooled in an ice-water bath.
-
Workup:
-
Transfer the distillate to a small separatory funnel.
-
Wash successively with 10 mL of water, 10 mL of 3 M aqueous sodium hydroxide solution, and 10 mL of saturated sodium chloride solution.[7]
-
Drain the organic layer into an Erlenmeyer flask and dry with anhydrous calcium chloride.
-
-
Analysis: Weigh the product, calculate the percent yield, and analyze by gas chromatography (GC).
Data Presentation
Table 1: Typical Product Distribution from GC Analysis
| Product | Typical Retention Time (Relative) | Boiling Point (°C) | Expected Distribution |
| This compound | Shorter | ~104 | Minor Product |
| 1-Methylcyclohexene | Longer | ~110 | Major Product[1] |
Note: Absolute retention times will vary depending on the GC column and conditions. This compound, having a lower boiling point, is expected to elute before 1-methylcyclohexene.[9]
Table 2: Example Yields and Product Ratios
| Catalyst | Starting Material | Product Yield | Ratio of 1-methylcyclohexene to this compound | Reference |
| 4:1 Phosphoric Acid: Sulfuric Acid | 2-methylcyclohexanol | 18.65% | Major product was 1-methylcyclohexene | [1] |
| Phosphoric Acid | 2-methylcyclohexanol | ~35% | 75% : 25% | [6] |
| Sulfuric Acid | 2-methylcyclohexanol | Not specified | ~4 : 1 | [10] |
Visualizations
Caption: E1 reaction pathway for the dehydration of 2-methylcyclohexanol.
Caption: General experimental workflow for the synthesis and purification.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. studymoose.com [studymoose.com]
- 2. youtube.com [youtube.com]
- 3. Lab Report On The Dehydration Reaction Of 2 Methylcyclohexanol And Phosphoric Acid - 1252 Words | Bartleby [bartleby.com]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. uwosh.edu [uwosh.edu]
- 7. turbo.vernier.com [turbo.vernier.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Dehydration of 2-Methylcyclohexanol via Gas Chromatography — Adam Cap [adamcap.com]
Technical Support Center: Carbocation Rearrangement in Reactions of 3-Methylcyclohexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions of 3-methylcyclohexene that involve carbocation intermediates.
Frequently Asked Questions (FAQs)
Q1: Why do I obtain a mixture of products when reacting this compound with an acid like HBr or H₂O/H⁺?
A1: The reaction of this compound with an acid proceeds through a carbocation intermediate. The initial protonation of the double bond can form a secondary carbocation. This secondary carbocation can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation. The nucleophile (e.g., Br⁻ or H₂O) can then attack either the secondary or the tertiary carbocation, leading to a mixture of products.[1][2][3][4]
Q2: What are the expected products from the reaction of this compound with HBr?
A2: The reaction of this compound with HBr is expected to yield a mixture of 1-bromo-3-methylcyclohexane (from the secondary carbocation) and 1-bromo-1-methylcyclohexane (from the rearranged tertiary carbocation). Both of these products can exist as cis and trans isomers.[1][4][5]
Q3: What are the expected products from the acid-catalyzed hydration of this compound?
A3: Similar to hydrobromination, the acid-catalyzed hydration of this compound is expected to produce a mixture of 3-methyl-1-cyclohexanol (from the secondary carbocation) and 1-methyl-1-cyclohexanol (from the rearranged tertiary carbocation).
Q4: How can I control or minimize the formation of rearrangement products?
A4: To minimize carbocation rearrangements, you can use reaction conditions that avoid the formation of a free carbocation. For hydration, an alternative method is oxymercuration-demercuration, which proceeds through a mercurinium ion intermediate and does not typically involve rearrangements.[2] For hydrobromination, using a non-polar solvent and low temperatures can sometimes favor the unrearranged product, although this is not always completely effective.
Troubleshooting Guides
Issue 1: Unexpected Product Distribution in Hydrobromination
-
Problem: The ratio of rearranged to unrearranged product is significantly different from what is expected.
-
Possible Causes:
-
Reaction Temperature: Higher temperatures can provide the activation energy needed for the hydride shift, favoring the formation of the more stable tertiary carbocation and thus the rearranged product.
-
Solvent Polarity: Polar protic solvents can stabilize the carbocation intermediates, potentially influencing the rate of rearrangement and nucleophilic attack.
-
Reaction Time: Longer reaction times may allow the system to reach thermodynamic equilibrium, which may favor the rearranged product.
-
-
Solutions:
-
Control Temperature: Run the reaction at a lower temperature (e.g., 0°C or below) to kinetically favor the formation of the unrearranged product.
-
Solvent Choice: Employ a non-polar solvent to minimize stabilization of the carbocation intermediates.
-
Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction and stop it once the desired product is maximized, before significant rearrangement occurs.
-
Issue 2: Low Yield in Acid-Catalyzed Hydration
-
Problem: The overall yield of the alcohol products is low.
-
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Side Reactions: Polymerization of the alkene can occur in the presence of a strong acid. Dehydration of the alcohol product back to the alkene is also possible, as the reaction is reversible.
-
Work-up Issues: Improper extraction or purification can lead to loss of product.
-
-
Solutions:
-
Reaction Time and Temperature: Ensure sufficient reaction time for the hydration to complete. However, avoid excessively high temperatures which can favor the reverse dehydration reaction.
-
Acid Concentration: Use a catalytic amount of a strong, non-nucleophilic acid (e.g., dilute H₂SO₄). High acid concentrations can promote polymerization.
-
Le Chatelier's Principle: Use a large excess of water to shift the equilibrium towards the alcohol product.
-
Careful Work-up: Neutralize the acid catalyst during the work-up to prevent re-equilibration. Ensure efficient extraction with a suitable organic solvent.
-
Data Presentation
| Starting Material | Reaction | Product | Reported Ratio/Percentage |
| 2-methylcyclohexanol | Acid-catalyzed dehydration | 1-methylcyclohexene | ~66-80% |
| This compound | ~16-34% | ||
| Methylenecyclohexane | ~4% (in some cases) |
Note: These values are from the dehydration of 2-methylcyclohexanol and should be considered as an approximation for the product distribution in the hydration of this compound.[6][7]
Experimental Protocols
Hydrobromination of this compound
Objective: To synthesize a mixture of 1-bromo-3-methylcyclohexane and 1-bromo-1-methylcyclohexane.
Materials:
-
This compound
-
48% Hydrobromic acid (HBr)
-
Dichloromethane (CH₂Cl₂) or other inert solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in dichloromethane.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add a stoichiometric equivalent of 48% hydrobromic acid dropwise to the stirred solution.
-
Continue stirring the reaction mixture at 0°C for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product mixture.
-
The products can be purified and separated by fractional distillation or column chromatography.
Acid-Catalyzed Hydration of this compound
Objective: To synthesize a mixture of 3-methyl-1-cyclohexanol and 1-methyl-1-cyclohexanol.
Materials:
-
This compound
-
Water
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine this compound and a large excess of water.
-
While stirring, slowly add a catalytic amount of concentrated sulfuric acid. The addition is exothermic.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product mixture.
-
The alcohol products can be purified by distillation.
Mandatory Visualization
Caption: Mechanism of HBr addition to this compound.
Caption: Experimental workflow for acid-catalyzed hydration.
References
- 1. 1-Bromo-1-methylcyclohexane | 931-77-1 | Benchchem [benchchem.com]
- 2. Cyclohexane, 1-bromo-1-methyl- synthesis - chemicalbook [chemicalbook.com]
- 3. Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. Solved The reaction of HBr with this compound yields a | Chegg.com [chegg.com]
- 5. Solved 3. The reaction of HBr with this compound | Chegg.com [chegg.com]
- 6. Alkenes: Preparation, Reactions and Properties [sas.upenn.edu]
- 7. Experiment #5 [sas.upenn.edu]
Technical Support Center: Purification of 3-Methylcyclohexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of isomeric impurities from 3-methylcyclohexene.
Troubleshooting Guides
Q1: After fractional distillation, my Gas Chromatography (GC) analysis still shows significant amounts of 1-methylcyclohexene and 4-methylcyclohexene. How can I improve the separation?
A1: This is a common issue due to the close boiling points of the methylcyclohexene isomers.[1] Here are several factors to consider for improving your fractional distillation process:
-
Possible Cause: Inefficient fractionating column.
-
Solution: The column may not have enough theoretical plates to effectively separate the isomers. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations or Raschig rings). For separating close-boiling isomers, a column with at least 10 theoretical plates is recommended.[2]
-
-
Possible Cause: Heating rate is too high.
-
Solution: An excessive heating rate can lead to "bumping" and prevent the establishment of a proper temperature gradient within the column, leading to poor separation. Reduce the heating rate to ensure a slow and steady distillation rate, ideally 1-2 drops per second.[1]
-
-
Possible Cause: Poor insulation.
-
Solution: Heat loss from the column can disrupt the liquid-vapor equilibrium necessary for efficient fractionation. Insulate the fractionating column and distillation head with glass wool or aluminum foil to maintain a consistent temperature gradient.[1]
-
-
Possible Cause: Premature collection of the main fraction.
-
Solution: Be patient and collect a "forerun" fraction. This initial fraction will be enriched in the lower-boiling isomers like 4-methylcyclohexene.[2] Only begin collecting your main fraction when the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 104°C).[2][3]
-
Q2: The yield of my purified this compound is very low. What are the potential causes and solutions?
A2: Low yield can be frustrating. Here are some common causes and how to address them:
-
Possible Cause: Inefficient separation leading to a large intermediate fraction.
-
Solution: As described in Q1, optimizing your fractional distillation setup (column length, packing, heating rate, insulation) will sharpen the separation between isomers, reducing the volume of the mixed intermediate fraction.
-
-
Possible Cause: Hold-up in the distillation apparatus.
-
Solution: A significant amount of your product can be lost as condensate coating the inside of the column and distillation head. While some hold-up is unavoidable, using a smaller-scale apparatus for smaller quantities can help minimize this.
-
-
Possible Cause: Incorrect identification of product-containing fractions.
-
Solution: Do not rely solely on temperature for fraction collection. It is highly recommended to collect multiple small fractions and analyze each by Gas Chromatography (GC) to accurately identify which ones contain the pure this compound before combining them.[1]
-
-
Possible Cause: Product loss during workup.
-
Solution: Ensure the organic layer is thoroughly separated during any aqueous washes. Back-extract the aqueous layer with a small amount of an appropriate solvent (e.g., diethyl ether) to recover any dissolved product. Also, ensure your drying agent is fully removed before distillation to prevent product adsorption.
-
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities found with this compound?
A1: this compound is often synthesized via reactions like the acid-catalyzed dehydration of methylcyclohexanols.[2][4] This process typically yields a mixture of constitutional isomers. The most common isomeric impurities are 1-methylcyclohexene, 4-methylcyclohexene, and methylenecyclohexane.[2][5]
Q2: What are the physical properties I should be aware of for separating these isomers?
A2: The primary physical property exploited for separation is the boiling point. The boiling points of this compound and its common isomers are very close, which makes separation challenging.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₂ | 96.17 | 104[2][3] |
| 1-Methylcyclohexene | C₇H₁₂ | 96.17 | 110-111[2][6] |
| 4-Methylcyclohexene | C₇H₁₂ | 96.17 | 101-102[2] |
| Methylenecyclohexane | C₇H₁₂ | 96.17 | 102-103[2] |
Q3: Which purification method is best for removing isomeric impurities from this compound?
A3: The choice of method depends on the required purity and the scale of the experiment.
-
Fractional Distillation: This is the most common and effective method for separating this compound from its isomers on a laboratory scale, especially the higher-boiling 1-methylcyclohexene.[2] Success relies on using a column with a high number of theoretical plates and careful control of the distillation rate.[1]
-
Preparative Gas Chromatography (pGC): For achieving very high purity (>99.5%), pGC is an ideal, albeit more complex, technique.[2][7] It is particularly useful for separating compounds with very close boiling points and can be applied to isolate pure this compound from all its isomers.[7]
-
Flash Column Chromatography: While possible, separating these non-polar isomers by flash chromatography on silica gel is generally difficult and less effective than fractional distillation.[2]
Q4: How can I confirm the purity and identity of my final product?
A4: Spectroscopic and chromatographic methods are essential for confirming the purity and identity of your this compound.
-
Gas Chromatography (GC): GC is the primary method for assessing the purity of your product.[1] By comparing the retention time of your sample to that of an authentic standard, you can confirm its identity. The peak area in the chromatogram corresponds to the relative amount of each component, allowing for quantitative purity assessment. In gas chromatography, compounds with lower boiling points typically elute first.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can definitively confirm the structure of your purified product and distinguish it from its isomers.[9] For example, the methyl group in this compound appears as a doublet around 1.0 ppm in the ¹H NMR spectrum, whereas in 1-methylcyclohexene, it is a singlet around 1.6 ppm.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy can also help in identification by showing characteristic C=C and =C-H stretching frequencies.[9]
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
Objective: To separate this compound from its lower and higher boiling point isomers.
Materials:
-
Crude this compound mixture
-
Boiling chips or magnetic stir bar
-
Heating mantle with stirrer
-
Round-bottom flask
-
Fractionating column (Vigreux or packed, ≥10 theoretical plates)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Glass wool or aluminum foil for insulation
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the vapor temperature.[1]
-
Charging the Flask: Charge the round-bottom flask with the dry, crude this compound mixture and add boiling chips.[1]
-
Distillation:
-
Begin heating the flask gently.
-
Insulate the column with glass wool or aluminum foil to minimize heat loss.[1]
-
Observe the vapor's condensation ring slowly ascending the column. A slow ascent is crucial for good separation.[2]
-
Collect an initial "forerun" fraction, which will be enriched in lower-boiling impurities like 4-methylcyclohexene (boiling around 101-103°C).[2]
-
When the head temperature stabilizes at the boiling point of this compound (~104°C), change the receiving flask to collect the main fraction. Maintain a slow, steady distillation rate of 1-2 drops per second.[1][2]
-
Monitor the temperature closely. A sharp increase in temperature above 104°C indicates that the higher-boiling 1-methylcyclohexene is beginning to distill. Stop collecting the main fraction at this point.
-
-
Analysis: Analyze the collected fractions by GC to determine their composition and combine the fractions that meet the desired purity.[1]
Protocol 2: High-Purity Separation by Preparative Gas Chromatography (pGC)
Objective: To obtain high-purity this compound (>99.5%) from a mixture of isomers.
Materials:
-
Partially purified this compound mixture
-
Volatile solvent (e.g., hexane or diethyl ether) for dilution
-
Preparative gas chromatograph with an appropriate column (e.g., a non-polar phase like OV-101 or a slightly polar phase)[7]
-
Collection traps/vials
-
Cooling bath (e.g., dry ice/acetone) for traps
Procedure:
-
Sample Preparation: The sample should be free of non-volatile materials. Dilute the isomeric mixture in a low-boiling solvent if necessary.[10]
-
pGC System Setup:
-
Install a suitable preparative column.
-
Set the optimal temperature program for the injector, column, and detector to achieve baseline separation of the methylcyclohexene isomers. This will require some analytical method development beforehand.
-
Set up the collection system, ensuring the traps are properly cooled to efficiently condense the eluting compounds.
-
-
Injection and Fraction Collection:
-
Inject an appropriate volume of the sample. For preparative work, this volume is significantly larger than for analytical GC.[7]
-
Monitor the chromatogram in real-time.
-
As the peak corresponding to this compound begins to elute, switch the effluent stream to a clean collection trap.
-
Switch the effluent back to waste as soon as the this compound peak has eluted to avoid contamination with other isomers.
-
-
Recovery and Analysis:
-
Recover the purified this compound from the collection trap.
-
Analyze an aliquot of the collected fraction using analytical GC to confirm its purity.
-
Repeat the injection and collection cycle as needed to obtain the desired quantity of pure product.[7]
-
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for fractional distillation.
Caption: Workflow for purity analysis by Gas Chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Alkenes: Preparation, Reactions and Properties [sas.upenn.edu]
- 5. benchchem.com [benchchem.com]
- 6. 1-Methylcyclohexene - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. brainly.com [brainly.com]
- 9. benchchem.com [benchchem.com]
- 10. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Technical Support Center: 3-Methylcyclohexene Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymerization of 3-Methylcyclohexene during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during storage a concern?
A1: this compound is a cyclic olefin, a colorless and flammable liquid used as an intermediate in organic synthesis.[1][2] Like other unsaturated hydrocarbons, it is susceptible to polymerization over time, especially under improper storage conditions. This polymerization can lead to the formation of undesirable oligomers and polymers, compromising the purity and reactivity of the monomer for experimental use.
Q2: What are the primary mechanisms that can lead to the polymerization of this compound during storage?
A2: There are two main pathways for the unwanted polymerization of this compound during storage:
-
Free-Radical Polymerization: This is the most common issue during long-term storage. It is initiated by free radicals, which can be formed through the autoxidation of this compound in the presence of oxygen.[3][4] This process is accelerated by exposure to light and heat, leading to the formation of peroxides, which then decompose into polymer-initiating radicals.[4][5]
-
Cationic Polymerization: This pathway can be initiated by acidic impurities or contact with certain materials that can generate carbocations. While the polymerization rate of this compound via this mechanism is generally low, it can be catalyzed by Ziegler and/or cationic catalysts.[6]
Q3: What are the ideal storage conditions to prevent the polymerization of this compound?
A3: To ensure the long-term stability of this compound, it should be stored under the following conditions:
-
Temperature: Store in a cool, dry place.[2][7] Refrigeration is recommended for long-term storage to minimize the rate of autoxidation and potential polymerization.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen and subsequent autoxidation.[4]
-
Light: Protect from light by storing in an amber-colored or opaque container.[2][4]
-
Container: Use a tightly sealed container made of an inert material (e.g., amber glass) to prevent contamination and exposure to air.[2][7]
-
Inhibitors: For long-term storage, the addition of a suitable inhibitor is highly recommended.
Q4: What types of inhibitors are effective in preventing the polymerization of this compound?
A4: The choice of inhibitor depends on the potential polymerization mechanism you are trying to prevent:
-
For Free-Radical Polymerization: Antioxidants that act as free-radical scavengers are effective. Common examples include Butylated Hydroxytoluene (BHT) and members of the phenol family. These compounds interrupt the radical chain reaction of autoxidation.
-
For Cationic Polymerization: Basic compounds can be used to neutralize any acidic impurities that might initiate cationic polymerization. However, for storage, focusing on preventing autoxidation is the primary concern.
Q5: How can I tell if my this compound has started to polymerize?
A5: Visual inspection can sometimes reveal signs of polymerization, such as an increase in viscosity, the formation of a precipitate, or a hazy appearance. However, the initial stages of polymerization may not be visible. For critical applications, it is advisable to test for the presence of peroxides before use, especially if the product has been stored for an extended period or under suboptimal conditions.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Increased Viscosity or Presence of Solids in this compound | Polymerization has occurred. | 1. Do not use the material for your experiment. 2. Dispose of the material according to your institution's hazardous waste guidelines. 3. Review your storage conditions against the recommended guidelines. 4. For future purchases, consider material with an added inhibitor or add one upon receipt for long-term storage. |
| Inconsistent Experimental Results Using Stored this compound | Partial polymerization or presence of peroxides may be affecting the reaction. | 1. Test the this compound for the presence of peroxides using peroxide test strips. 2. If peroxides are present, the material can be purified by passing it through a column of activated alumina to remove peroxides. Caution: This should only be done by experienced personnel, as concentrating peroxides can be hazardous. 3. Consider using a fresh bottle of this compound. |
| Cloudy Appearance of this compound | Onset of polymerization or contamination with water. | 1. Check for water contamination. 2. If polymerization is suspected, follow the steps for "Increased Viscosity". |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, dry place (Refrigeration recommended for long-term) | Reduces the rate of autoxidation and potential polymerization.[2][7] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents contact with oxygen, a key component in autoxidation.[4] |
| Light | Protect from light (Amber or opaque container) | Light, especially UV light, can catalyze the formation of free radicals.[2][4] |
| Container | Tightly sealed, inert material (e.g., amber glass) | Prevents contamination and exposure to air and moisture.[2][7] |
Table 2: Common Inhibitors for Preventing Polymerization of Olefins
| Inhibitor Class | Example | Typical Concentration Range (ppm) | Mechanism of Action |
| Phenolic Antioxidants | Butylated Hydroxytoluene (BHT) | 10 - 200 | Free-radical scavenger, interrupts autoxidation chain reaction. |
| Amines | N,N'-di-sec-butyl-p-phenylenediamine | 10 - 100 | Free-radical scavenger. |
| Catechols | 4-tert-Butylcatechol (TBC) | 10 - 50 | Free-radical scavenger. |
Note: The optimal inhibitor and concentration should be determined experimentally for your specific application and storage duration.
Experimental Protocols
Protocol 1: Peroxide Testing of this compound
Objective: To qualitatively determine the presence of peroxides in a stored sample of this compound.
Materials:
-
This compound sample
-
Peroxide test strips (e.g., potassium iodide-starch paper)
-
Glass stirring rod
-
Watch glass
Procedure:
-
In a well-ventilated fume hood, open the container of this compound.
-
Using a clean glass stirring rod, transfer a single drop of the this compound onto a peroxide test strip placed on a watch glass.
-
Observe the test strip for a color change according to the manufacturer's instructions. A change in color (typically to blue/black) indicates the presence of peroxides.
-
Compare the color intensity to the chart provided with the test strips to estimate the peroxide concentration.
Protocol 2: Accelerated Stability Study for this compound
Objective: To evaluate the effectiveness of different inhibitors on the stability of this compound under accelerated aging conditions.
Materials:
-
High-purity this compound
-
Selected inhibitors (e.g., BHT, TBC)
-
Amber glass vials with Teflon-lined caps
-
Oven capable of maintaining a constant temperature (e.g., 40 °C)
-
Analytical balance
-
Gas chromatograph (GC) or other suitable analytical instrument to quantify monomer content
Procedure:
-
Prepare samples of this compound with and without the addition of different concentrations of inhibitors in separate amber glass vials. A control sample with no inhibitor should be included.
-
Blanket the headspace of each vial with an inert gas (e.g., nitrogen) before sealing tightly.
-
Place the vials in an oven maintained at a constant elevated temperature (e.g., 40 °C).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove a set of vials for analysis.
-
Allow the vials to cool to room temperature.
-
Analyze the contents of each vial to determine the remaining concentration of this compound monomer using a validated analytical method such as Gas Chromatography (GC).
-
Plot the concentration of the monomer as a function of time for each condition to determine the rate of degradation and the effectiveness of the inhibitors.
Visualizations
Caption: Figure 1: Potential Polymerization Pathways of this compound During Storage.
Caption: Figure 2: Troubleshooting Workflow for Stored this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 3-methyl cyclohexene, 591-48-0 [thegoodscentscompany.com]
- 3. Autoxidation - Wikipedia [en.wikipedia.org]
- 4. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
Byproduct formation in the allylic bromination of 3-Methylcyclohexene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting the allylic bromination of 3-methylcyclohexene, a common synthetic transformation that can present challenges in controlling byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary desired product in the allylic bromination of this compound with N-bromosuccinimide (NBS)?
The primary and most stable product is 3-bromo-1-methylcyclohexene . This is due to the reaction proceeding through a resonance-stabilized allylic radical intermediate. The most stable radical is the tertiary radical, which leads to the major product.[1][2]
Q2: What are the common byproducts in this reaction?
Due to the formation of multiple, less stable secondary allylic radicals and resonance, a mixture of isomeric monobrominated products can be expected. Common byproducts include:
-
3-bromo-3-methylcyclohexene
-
3-bromo-6-methylcyclohexene
-
3-bromo-4-methylcyclohexene
-
(Bromomethyl)cyclohexene[3]
Additionally, if the concentration of bromine (Br₂) becomes too high, electrophilic addition to the double bond can occur, leading to the formation of 1,2-dibromo-3-methylcyclohexane.[4]
Q3: Why is N-bromosuccinimide (NBS) the preferred reagent over Br₂ for this reaction?
NBS is used to maintain a low and constant concentration of molecular bromine (Br₂) throughout the reaction.[5] This is crucial for favoring the radical substitution pathway at the allylic position over the competing electrophilic addition of bromine across the double bond, which would yield vicinal dibromides.[4]
Q4: What is the role of the radical initiator (e.g., AIBN, benzoyl peroxide) or UV light?
A radical initiator or UV light is necessary to initiate the reaction by generating the initial bromine radical (Br•) from the trace amount of Br₂ present. This bromine radical then abstracts an allylic hydrogen from this compound, starting the radical chain reaction.[6]
Q5: How does the stability of the intermediate allylic radicals influence the product distribution?
The reaction proceeds via the formation of allylic radicals. The stability of these radicals follows the order: tertiary > secondary > primary. The major product will be derived from the most stable radical intermediate. In the case of this compound, abstraction of the tertiary allylic hydrogen leads to the most stable tertiary radical, resulting in 3-bromo-1-methylcyclohexene as the major product.[1][7] Abstraction of secondary allylic hydrogens leads to less stable secondary radicals, which form the minor byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product | - Incomplete reaction. - Insufficient initiation. - Inactive NBS. | - Monitor the reaction by TLC or GC to ensure completion. - Ensure the radical initiator is fresh and added at the correct temperature, or that the UV lamp is functioning correctly. - Use freshly recrystallized NBS. |
| Formation of significant amounts of 1,2-dibromide byproduct | - High concentration of Br₂. - Presence of HBr. | - Ensure a slow and controlled reaction to maintain a low Br₂ concentration. - Use a non-polar solvent like CCl₄ or cyclohexane. - Ensure the reaction mixture is free of acidic impurities. |
| Complex mixture of monobrominated isomers | - This is inherent to the reaction with an unsymmetrical alkene like this compound. | - Optimize reaction conditions (temperature, solvent) to improve selectivity, though a mixture is expected. - Employ careful chromatographic purification (e.g., column chromatography or preparative GC) to isolate the desired isomer. |
| Reaction does not initiate | - Inactive radical initiator. - Inhibitors present in the solvent or starting material. | - Use a fresh batch of radical initiator. - Ensure the solvent is pure and free of radical inhibitors (e.g., by distillation). |
Data Presentation
The following table summarizes the expected product distribution for the allylic bromination of this compound. The values are illustrative and based on the principle of radical stability, with the product from the most stable radical being the major component. Actual yields may vary based on specific reaction conditions.
| Product | Structure | Intermediate Radical Stability | Expected Yield (Illustrative) |
| 3-bromo-1-methylcyclohexene | ![]() | Tertiary (most stable) | Major Product (~60-70%) |
| 3-bromo-3-methylcyclohexene | ![]() | Secondary | Minor Product |
| Other Isomers | - | Secondary | Minor Products |
| 1,2-dibromo-3-methylcyclohexane | ![]() | (Not a radical substitution product) | Byproduct (minimized with NBS) |
Experimental Protocols
Allylic Bromination of this compound with NBS
This protocol is adapted from established procedures for allylic bromination.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Carbon tetrachloride (CCl₄) or cyclohexane, dry
-
Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or benzoyl peroxide)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
UV lamp (optional, if not using a chemical initiator)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).
-
Add the solvent (CCl₄ or cyclohexane).
-
Add freshly recrystallized NBS (1.0-1.2 equivalents).
-
Add a catalytic amount of the radical initiator (e.g., AIBN, ~0.02 equivalents).
-
Stir the mixture at room temperature for a short period.
-
Heat the mixture to reflux (the boiling point of the solvent) and maintain reflux for the duration of the reaction. If using a UV lamp, position it to irradiate the flask.
-
Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete when the solid NBS, which is denser than the solvent, is consumed and the less dense succinimide floats at the surface.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product mixture.
-
Purify the desired product from the isomeric byproducts using column chromatography or distillation under reduced pressure.
Visualizations
Reaction Mechanism Pathway
References
- 1. Strategy for Predicting Products of Allylic Brominations | OpenOChem Learn [learn.openochem.org]
- 2. quora.com [quora.com]
- 3. homework.study.com [homework.study.com]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgosolver.com [orgosolver.com]
- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 3-Methylcyclohexene from 1-Methylcyclohexene
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of 3-methylcyclohexene from its common isomer, 1-methylcyclohexene.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating this compound from 1-methylcyclohexene?
A1: The most common and effective method for separating these isomers on a laboratory scale is fractional distillation .[1][2] This technique exploits the difference in their boiling points. For achieving very high purity (>99.5%), preparative gas chromatography (pGC) is a suitable, albeit more complex and smaller-scale, alternative.[1]
Q2: Why is fractional distillation challenging for this specific separation?
A2: The separation is challenging due to the close boiling points of the two isomers: this compound has a boiling point of approximately 104 °C, while 1-methylcyclohexene boils at 110-111 °C.[1] This small difference requires a highly efficient fractionating column with a large number of theoretical plates to achieve good separation.[2] A slow and steady distillation rate is crucial.[1][2]
Q3: How can I determine the purity and isomeric ratio of my sample after purification?
A3: The most effective method for determining the isomeric ratio and overall purity is Gas Chromatography (GC) .[2][3] For structural confirmation and to distinguish between the isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.
-
¹H NMR: 1-methylcyclohexene shows a single vinylic proton signal, whereas this compound has two vinylic protons, resulting in more complex signals in the 5-6 ppm range.[4][5] Additionally, the methyl group in 1-methylcyclohexene appears as a singlet around 1.6 ppm, while the methyl group in this compound is a doublet around 1.0 ppm.[4][6]
-
¹³C NMR: Both 1- and this compound are expected to show seven distinct carbon signals due to their lack of symmetry.[4]
Q4: Can I use flash column chromatography to separate these isomers?
A4: While flash column chromatography is excellent for separating compounds with different polarities, it is generally not effective for separating non-polar structural isomers like 1- and this compound.[1] These compounds have very similar interactions with standard stationary phases like silica gel, leading to poor resolution.
Q5: What is preparative gas chromatography (pGC) and when should it be used?
A5: Preparative gas chromatography (pGC) is a technique that scales up analytical GC to isolate and collect pure components from a mixture.[7] It offers very high resolution, making it ideal for separating compounds with very close boiling points or similar structures, such as isomers.[7] It should be considered when extremely high purity is required for a small amount of material, as it is typically a lower-throughput technique than distillation.[1]
Troubleshooting Guides
Problem 1: My fractional distillation is not separating the isomers effectively; GC analysis shows a mixed product.
-
Possible Cause: The fractionating column has an insufficient number of theoretical plates for this separation.
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or a spinning band distillation system). Ensure the column is well-insulated to maintain a proper temperature gradient.[2]
-
-
Possible Cause: The distillation rate is too fast.
Problem 2: The distillation temperature is unstable and fluctuates.
-
Possible Cause: The heating is uneven, or the system is not in thermal equilibrium.
-
Solution: Use a heating mantle with a stirrer for even heating. Insulate the distillation column and head thoroughly with glass wool or aluminum foil to prevent heat loss.[2]
-
-
Possible Cause: Formation of an azeotrope, possibly with residual water from the workup.
Problem 3: My final product is wet or cloudy.
-
Possible Cause: Water was not completely removed before distillation, leading to co-distillation, possibly as an azeotrope.[2]
-
Solution: Dry the distilled product by letting it stand over a drying agent (e.g., anhydrous MgSO₄). Filter to remove the drying agent. For future purifications, ensure the pre-distillation drying step is robust.[2]
-
Data Presentation
Table 1: Physical Properties of Methylcyclohexene Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₂ | 96.17 | 104[1][8] |
| 1-Methylcyclohexene | C₇H₁₂ | 96.17 | 110-111[1][9] |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
Objective: To separate this compound from a mixture containing the higher-boiling 1-methylcyclohexene isomer.
Materials:
-
Crude mixture of methylcyclohexene isomers
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Boiling chips or magnetic stir bar
-
Heating mantle with stirrer
-
Round-bottom flask
-
Fractionating column (Vigreux or packed, with at least 10 theoretical plates)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Glass wool or aluminum foil for insulation
Procedure:
-
Drying the Crude Mixture: Add the crude isomer mixture to a flask. Add anhydrous MgSO₄ and swirl. Allow the mixture to stand until the liquid is clear. Filter or decant the dried liquid into the distillation flask.
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. The thermometer bulb must be positioned just below the side arm of the distillation head.[2]
-
Charging the Flask: Fill the round-bottom flask with the dried crude mixture to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar.[1]
-
Distillation: a. Insulate the fractionating column and distillation head with glass wool or aluminum foil.[2] b. Begin heating the flask gently. Observe the condensation ring slowly ascend the column.[1] c. Collect the first few milliliters as a "forerun" fraction, which may contain highly volatile impurities. d. Carefully monitor the head temperature. Collect the fraction that distills at a stable temperature of approximately 104 °C . This fraction will be enriched in this compound. e. Change the receiving flask as the temperature begins to rise above 104-105 °C. The temperature will then plateau again at approximately 110-111 °C , which is the boiling point of 1-methylcyclohexene. This second fraction can be collected separately. f. Stop the distillation before the distilling flask runs dry.[2]
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) to determine the isomeric purity.
Protocol 2: High-Purity Separation by Preparative Gas Chromatography (pGC)
Objective: To obtain a high-purity sample of this compound for analytical or sensitive applications.
Methodology:
-
System: A preparative gas chromatograph equipped with a fraction collector.
-
Column: A packed or high-capacity capillary column suitable for separating non-polar isomers (e.g., a column with a polyethylene glycol or specialized non-polar stationary phase).[10]
-
Carrier Gas: Helium or Nitrogen.
-
Injection: The crude mixture is injected onto the column. The sample size will depend on the column dimensions.
-
Separation: The components of the mixture are separated based on their differential partitioning between the mobile and stationary phases. Due to its lower boiling point, this compound will typically have a shorter retention time and elute before 1-methylcyclohexene.
-
Collection: The pGC system will have a timed fraction collector. The collection window for this compound is set based on its retention time, which is determined from an initial analytical run. The purified compound is passed through a cooled trap where it condenses and is collected.
-
Analysis: The purity of the collected fraction should be confirmed using analytical GC.
Mandatory Visualization
Caption: Workflow for selecting a purification method for methylcyclohexene isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Alkenes: Preparation, Reactions and Properties [sas.upenn.edu]
- 4. benchchem.com [benchchem.com]
- 5. homework.study.com [homework.study.com]
- 6. homework.study.com [homework.study.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. 1-Methylcyclohexene - Wikipedia [en.wikipedia.org]
- 10. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Regioselectivity in 3-Methylcyclohexene Addition Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving high regioselectivity in addition reactions with 3-methylcyclohexene.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing regioselectivity in addition reactions to this compound?
A1: The regiochemical outcome of addition reactions to this compound is primarily governed by a combination of electronic and steric effects.[1][2][3] Electronic effects relate to the distribution of electron density in the double bond and the stability of intermediates (e.g., carbocations), while steric effects pertain to the spatial arrangement of atoms and the hindrance they impose on the approach of reagents.[3][4]
Q2: What is the difference between Markovnikov and anti-Markovnikov addition, and how does it apply to this compound?
A2: Markovnikov's rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents.[5][6] This is due to the formation of a more stable carbocation intermediate.[5][7] Anti-Markovnikov addition is the opposite, where the hydrogen adds to the more substituted carbon.[5][8] For this compound, a Markovnikov addition would typically result in the substituent adding to the 3-position, while an anti-Markovnikov addition would favor the 2-position.
Q3: Why do I get a mixture of regioisomers in the hydrohalogenation of this compound?
A3: The reaction of this compound with a hydrogen halide like HCl can produce a mixture of 1-chloro-1-methylcyclohexane and 1-chloro-3-methylcyclohexane.[9][10][11] This occurs because the initial protonation of the double bond can lead to a secondary carbocation, which can then undergo a hydride shift to form a more stable tertiary carbocation.[9][11] The nucleophile (chloride) can then attack either of these carbocations, leading to a mixture of products.[9][11]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Hydroboration-Oxidation
Problem: My hydroboration-oxidation of this compound is yielding a significant amount of the Markovnikov alcohol (3-methylcyclohexanol) instead of the desired anti-Markovnikov product (2-methylcyclohexanol).
Possible Causes & Solutions:
| Cause | Troubleshooting Action |
| Sterically Unhindered Borane Reagent | Standard borane (BH₃•THF) can sometimes exhibit lower regioselectivity. Switch to a bulkier borane reagent like 9-Borabicyclononane (9-BBN) or disiamylborane. These reagents significantly enhance selectivity for the less sterically hindered carbon of the double bond.[12][13] |
| Reaction Temperature Too High | Higher temperatures can sometimes lead to decreased selectivity. Ensure the hydroboration step is carried out at a low temperature (e.g., 0 °C) to favor the kinetically controlled, more selective pathway.[14] |
| Impure Starting Material | Contaminants in the this compound or solvent can interfere with the reaction. Purify the alkene and ensure the use of anhydrous solvents under an inert atmosphere. |
Issue 2: Lack of Selectivity in Oxymercuration-Demercuration
Problem: The oxymercuration-demercuration of my this compound is producing a mixture of regioisomers.
Possible Causes & Solutions:
| Cause | Troubleshooting Action |
| Incorrect Reaction Conditions | While oxymercuration-demercuration is generally reliable for Markovnikov addition without rearrangement, improper conditions can affect the outcome.[15][16] Ensure the use of mercuric acetate [Hg(OAc)₂] in aqueous tetrahydrofuran (THF) for the oxymercuration step. |
| Incomplete Demercuration | The reduction step with sodium borohydride (NaBH₄) should be carried out carefully. Ensure complete reduction of the organomercury intermediate. |
| Competing Reactions | Although rare, side reactions can occur. Analyze the product mixture carefully to identify any byproducts that might indicate an alternative reaction pathway. |
Quantitative Data on Regioselectivity
The choice of reagent has a significant impact on the regioselectivity of addition reactions to this compound.
| Reaction | Reagent | Major Product | Minor Product | Approximate Ratio (Major:Minor) |
| Hydroboration-Oxidation | BH₃•THF | 2-methylcyclohexanol | 3-methylcyclohexanol | Varies, can be improved |
| Hydroboration-Oxidation | 9-BBN | 2-methylcyclohexanol | 3-methylcyclohexanol | >99:1[12] |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF2. NaBH₄ | 3-methylcyclohexanol | 2-methylcyclohexanol | Highly selective for Markovnikov |
| Hydrochlorination | HCl | 1-chloro-1-methylcyclohexane & 1-chloro-3-methylcyclohexane | - | Mixture due to rearrangement[9][10][11] |
Experimental Protocols
Protocol 1: Highly Regioselective Hydroboration-Oxidation of this compound with 9-BBN
-
Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous tetrahydrofuran (THF).
-
Hydroboration: Cool the flask to 0 °C in an ice bath. Slowly add a 0.5 M solution of 9-BBN in THF dropwise via syringe.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Oxidation: Cool the mixture back to 0 °C and slowly add 3 M aqueous sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). Caution: This addition is exothermic.
-
Workup: Stir the mixture at room temperature for 1 hour. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the product mixture by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the regioselectivity.[1]
Protocol 2: Oxymercuration-Demercuration of this compound
-
Setup: In a round-bottom flask, dissolve this compound in a 1:1 mixture of THF and water.
-
Oxymercuration: Add mercuric acetate [Hg(OAc)₂] to the solution and stir at room temperature for 30-60 minutes.
-
Demercuration: Cool the reaction mixture to 0 °C and add a 3 M solution of NaOH, followed by a solution of NaBH₄ in 3 M NaOH.
-
Workup: Stir for 1-2 hours. Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the product by GC or NMR to confirm the formation of the Markovnikov alcohol.
Visualizations
Caption: Reaction pathways for Markovnikov and anti-Markovnikov additions to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Phospha-Michael additions to activated internal alkenes: steric and electronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. leah4sci.com [leah4sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. brainly.com [brainly.com]
- 10. homework.study.com [homework.study.com]
- 11. youtube.com [youtube.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stereocontrolled Synthesis of 3-Methylcyclohexene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereocontrolled synthesis of 3-methylcyclohexene derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its derivatives.
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity (e.g., mixture of cis and trans products) | 1. Suboptimal Reaction Temperature: Thermal reactions may not provide sufficient energy discrimination between diastereomeric transition states. 2. Ineffective Steric Guidance: The directing groups on the substrate may not be bulky enough to effectively block one face of the reacting system. 3. Incorrect Catalyst Choice: The chosen catalyst may not create a sufficiently organized transition state to favor one diastereomer. | 1. Optimize Temperature: Lowering the reaction temperature, especially in catalyzed reactions, often enhances diastereoselectivity. 2. Modify Substrate: Introduce a sterically demanding group to guide the stereochemical outcome. For instance, a bulky boron ester group has been used to direct subsequent functionalization.[1][2] 3. Screen Catalysts: For reactions like the Diels-Alder, screen various Lewis acids (e.g., AlCl₃, ZnCl₂, AlBr₃/AlMe₃) to find one that maximizes the desired diastereomer.[3][4] |
| Poor Regioselectivity (e.g., formation of 1,3- vs. 1,4-isomers in Diels-Alder) | 1. Similar Electronic Properties: In unsymmetrical dienes and dienophiles, the frontier molecular orbital coefficients may be similar at the reactive carbons, leading to a mixture of regioisomers.[5] 2. High Reaction Temperature: At elevated temperatures, the kinetic control that governs regioselectivity can be diminished. 3. Steric Hindrance: Severe steric hindrance can sometimes override electronic preferences, leading to the formation of unexpected regioisomers.[3] | 1. Employ a Lewis Acid Catalyst: Lewis acids coordinate to the dienophile, altering its electronic properties and enhancing the regioselectivity, often favoring the "para" or "ortho" products.[4][6] 2. Lower Reaction Temperature: Catalyzed reactions can often be run at lower temperatures, which generally improves regiocontrol.[4] 3. Computational Modeling: Use DFT calculations to predict the energy of different transition states and identify conditions that favor the desired regioisomer.[6] |
| Formation of Unexpected Byproducts (e.g., rearranged carbocations in addition reactions) | 1. Carbocation Rearrangement: Addition of acids like HCl to this compound can form a secondary carbocation that rearranges via a 1,2-hydride shift to a more stable tertiary carbocation, leading to a mixture of products.[7] 2. Product Decomposition: The use of aggressive catalysts or prolonged reaction times can sometimes lead to the decomposition of the desired product.[4] | 1. Choose Non-Rearranging Conditions: Employ reaction pathways that avoid carbocation intermediates, such as oxymercuration-demercuration or hydroboration-oxidation, to control regioselectivity without rearrangement. 2. Optimize Reaction Time and Catalyst Loading: Monitor the reaction's progress (e.g., by TLC or GC) to stop it once the starting material is consumed, preventing byproduct formation. Reduce catalyst concentration if necessary. |
| Low or No Enantioselectivity in forming chiral centers | 1. Achiral Reagents/Catalysts: Standard reactions on prochiral substrates without a chiral influence will produce a racemic mixture. 2. Ineffective Chiral Ligand: The chosen chiral ligand may not be creating a sufficiently differentiated energetic landscape for the two enantiomeric transition states. 3. Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the effectiveness of asymmetric catalysts. | 1. Use a Chiral Catalyst System: Employ a well-established chiral catalyst, such as a metal complex with a chiral ligand (e.g., BINOL, Box, PyBox derivatives), for the specific transformation. 2. Screen Chiral Ligands: Test a variety of chiral ligands to find the optimal match for the substrate and reaction. 3. Optimize Conditions for Asymmetry: Asymmetric reactions are often highly sensitive. Systematically vary the temperature, solvent, and concentration to maximize the enantiomeric excess (ee). |
Frequently Asked Questions (FAQs)
Q1: Why is achieving stereocontrol in the synthesis of this compound derivatives so challenging?
A1: The primary challenges stem from several factors. First, the cyclohexene ring is conformationally flexible, and substituents can adopt different spatial arrangements (axial vs. equatorial), which can influence reactivity.[8] Second, reactions often involve intermediates like carbocations that can undergo rearrangements, leading to a loss of regiochemical control.[7] Finally, many synthetic routes, such as the Diels-Alder reaction, can produce multiple regioisomers and stereoisomers (endo/exo), requiring precise control over reaction conditions and catalyst choice to favor a single product.[3][6]
Q2: How does a Lewis acid catalyst improve regioselectivity in a Diels-Alder reaction to form a substituted cyclohexene?
A2: A Lewis acid catalyst coordinates to the electron-withdrawing group of the dienophile. This coordination enhances the dienophile's electrophilicity by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). It also exaggerates the differences in the magnitudes of the orbital coefficients on the dienophile's carbons. This enhanced electronic asymmetry leads to a more favorable orbital interaction with the diene in one specific orientation, stabilizing one transition state over the other and resulting in the preferential formation of a single regioisomer.[4][5]
Q3: In an E2 elimination to form a substituted cyclohexene, how does the stereochemistry of the starting material dictate the product?
A3: E2 eliminations require a specific anti-periplanar arrangement of the leaving group and a β-hydrogen. In a cyclohexane chair conformation, this means both groups must be in axial positions. For example, the elimination of HCl from trans-2-methyl-1-chlorocyclohexane is much slower than from its cis-isomer. This is because in the more stable conformation of the trans-isomer, both groups are equatorial. The ring must flip to a less stable conformation to place the chlorine in an axial position, and even then, only one of the two β-hydrogens is axial, leading to the formation of this compound (the non-Zaitsev product). The cis-isomer readily places the chlorine in an axial position in its more stable conformation with two available axial β-hydrogens, leading rapidly to the more stable 1-methylcyclohexene (the Zaitsev product).[8]
Q4: What is the difference between stereoselective and stereospecific reactions in this context?
A4:
-
A stereoselective reaction is one that favors the formation of one stereoisomer over another. For example, an enantioselective reaction that produces 95% of the (R)-enantiomer and 5% of the (S)-enantiomer is highly stereoselective. Most of the challenges in this field involve improving stereoselectivity.[9]
-
A stereospecific reaction is one where different stereoisomers of the starting material react to give different stereoisomers of the product. The E2 elimination described in Q3 is a perfect example; the cis and trans starting materials give different products due to the mechanistic requirement for an anti-periplanar arrangement.[9]
Experimental Protocols & Data
Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol describes a general procedure for the regioselective Diels-Alder reaction between isoprene (a 2-substituted diene) and acrolein (an unsymmetrical dienophile) to synthesize 4-methylcyclohex-3-enecarbaldehyde.
-
Reagent Preparation: Ensure isoprene and acrolein are pure and free of polymers. If necessary, filter acrolein through a short plug of basic alumina. All glassware should be oven-dried.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 2 M relative to the dienophile). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.0 eq) to the stirred solvent.
-
Dienophile Addition: Add acrolein (1.0 eq) dropwise to the cold catalyst suspension. Stir for 15 minutes.
-
Diene Addition: Add isoprene (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to proceed at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the limiting reagent is consumed (typically 2-4 hours).
-
Quenching: Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Table 1: Effect of Catalyst and Temperature on Diels-Alder Regioselectivity
| Entry | Diene | Dienophile | Conditions | Yield (%) | Regioisomeric Ratio (4-methyl : 3-methyl) |
| 1 | Isoprene | Acrolein | Thermal, 180 °C | 65 | 70 : 30 |
| 2 | Isoprene | Acrolein | AlCl₃ (1 eq), -78 °C | 88 | >95 : 5 |
| 3 | Isoprene | Methyl Acrylate | Thermal, 150 °C | 72 | 75 : 25 |
| 4 | Isoprene | Methyl Acrylate | ZnCl₂ (1 eq), 0 °C | 91 | >92 : 8 |
Visualizations
Caption: Experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Caption: Factors influencing the stereochemical outcome of synthesis reactions.
Caption: Role of a Lewis acid in controlling Diels-Alder regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Modular access to substituted cyclohexanes with kinetic stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. benchchem.com [benchchem.com]
- 5. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. mdpi.com [mdpi.com]
- 7. Answered: Treatment of this compound with HCl yields two products, 1-chloro-3-methylcyclohexane and 1-chloro-1-methylcyclohexane. Choose the correct mechanism to… | bartleby [bartleby.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Analysis of the Thermodynamic Stability of 1-Methylcyclohexene and 3-Methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermodynamic stability of two constitutional isomers, 1-methylcyclohexene and 3-methylcyclohexene. The stability of these cyclic alkenes is a critical factor in synthetic chemistry, influencing reaction pathways, product distributions, and the overall efficiency of chemical processes. This analysis is supported by experimental thermodynamic data and detailed methodologies for their determination.
The fundamental principle governing the stability of alkenes is the degree of substitution of the carbon-carbon double bond. Generally, stability increases with the number of alkyl groups attached to the sp²-hybridized carbons of the double bond. This is attributed to a combination of hyperconjugation and steric effects. In the case of the methylcyclohexene isomers, 1-methylcyclohexene possesses a trisubstituted double bond, whereas this compound has a disubstituted double bond. Based on this structural difference, 1-methylcyclohexene is predicted to be the more thermodynamically stable isomer.[1]
Quantitative Data on Alkene Stability
The relative stabilities of 1-methylcyclohexene and this compound have been experimentally quantified using two primary thermochemical methods: heat of hydrogenation and isomerization equilibria.
-
Heat of Hydrogenation (ΔH°hydrog): This method measures the enthalpy change when an alkene is hydrogenated to its corresponding alkane. A less negative (or smaller) heat of hydrogenation indicates a more stable alkene, as less energy is released upon saturation of the double bond.[2][3]
-
Enthalpy of Isomerization (ΔH°iso): This value represents the enthalpy change when one isomer is converted to another. A negative enthalpy of isomerization for the conversion of this compound to 1-methylcyclohexene directly indicates that the latter is more stable.
The experimental data summarized in the table below confirms the greater stability of 1-methylcyclohexene.
| Compound | Structure | Degree of Substitution | Heat of Hydrogenation (kcal/mol) | Enthalpy of Isomerization to 1-Methylcyclohexene (kJ/mol) |
| 1-Methylcyclohexene | Trisubstituted | -26.6[1][4] | N/A | |
| This compound | Disubstituted | > -26.6 (inferred)[1] | -8.1 ± 0.3[5] |
Experimental Protocols
The determination of the thermodynamic data presented above relies on precise experimental techniques. The following are outlines of the methodologies employed.
1. Determination of Heat of Hydrogenation via Reaction Calorimetry
This method directly measures the heat released during the catalytic hydrogenation of an alkene.
-
Objective: To determine the enthalpy change (ΔH°hydrog) for the reaction: Alkene + H₂ → Alkane.
-
Methodology:
-
Sample Preparation: A precisely weighed amount of the methylcyclohexene isomer is dissolved in a suitable solvent, such as acetic acid or ethanol, within a high-pressure reaction vessel (calorimeter).[5][6]
-
Catalyst Introduction: A hydrogenation catalyst, typically platinum oxide (PtO₂) or palladium on carbon (Pd/C), is added to the reaction vessel.[5]
-
Reaction Initiation: The calorimeter is sealed and pressurized with hydrogen gas. The reaction is initiated, often by breaking a vial containing the alkene solution or by stirring to bring the reactants into contact with the catalyst.
-
Temperature Measurement: The temperature change of the calorimeter and its contents is meticulously recorded as the exothermic hydrogenation reaction proceeds.
-
Data Analysis: The heat of hydrogenation is calculated from the observed temperature change, the known heat capacity of the calorimeter and its contents, and the number of moles of the alkene that have reacted.[5]
-
2. Determination of Enthalpy of Isomerization via Equilibration Studies
This method involves establishing an equilibrium between the isomers and analyzing the composition of the mixture at different temperatures.
-
Objective: To determine the equilibrium constant (Keq) and subsequently the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of isomerization.
-
Methodology:
-
Equilibration: A sample containing one or more of the methylcyclohexene isomers is exposed to a catalyst (e.g., a strong acid or a supported metal catalyst) at a constant temperature until the isomeric composition no longer changes, indicating that equilibrium has been reached.[5][6]
-
Compositional Analysis: The reaction mixture is quenched and the relative concentrations of each isomer in the equilibrium mixture are determined using an analytical technique such as gas chromatography (GC).[5][7]
-
Equilibrium Constant Calculation: The equilibrium constant (Keq) for the isomerization reaction (e.g., this compound ⇌ 1-methylcyclohexene) is calculated from the concentrations of the isomers at equilibrium.[6]
-
Thermodynamic Parameter Determination: The Gibbs free energy change (ΔG°) is calculated using the equation ΔG° = -RTln(Keq). By performing the equilibration at several different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of isomerization can be determined from a van't Hoff plot (a graph of ln(Keq) versus 1/T).[6]
-
Visualization of Stability Relationship
The following diagram illustrates the thermodynamic relationship between 1-methylcyclohexene and this compound upon hydrogenation to their common product, methylcyclohexane.
Caption: Relative energy levels of methylcyclohexene isomers.
References
A Comparative Analysis of the Reactivity of 3-Methylcyclohexene and 1-Methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two constitutional isomers, 3-Methylcyclohexene and 1-Methylcyclohexene. An understanding of their differential reactivity is crucial for synthetic chemists in selecting the appropriate starting material to achieve desired regiochemical and stereochemical outcomes in drug development and other fine chemical syntheses. This comparison focuses on three key electrophilic addition reactions: hydroboration-oxidation, epoxidation, and catalytic hydrogenation, supported by experimental data and detailed protocols.
Thermodynamic Stability: The Foundation of Reactivity
The reactivity of an alkene is intrinsically linked to its thermodynamic stability. In general, less stable alkenes exhibit a higher propensity to react in electrophilic additions. 1-Methylcyclohexene is a trisubstituted alkene, whereas this compound is a disubstituted alkene. The greater degree of substitution on the double bond in 1-Methylcyclohexene leads to increased stability through hyperconjugation.[1] This is experimentally verifiable through the heat of hydrogenation, where a more stable alkene releases less heat upon saturation.[1]
Table 1: Thermodynamic Stability of Methylcyclohexene Isomers
| Alkene | Degree of Substitution | Heat of Hydrogenation (kcal/mol) | Relative Stability |
| 1-Methylcyclohexene | Trisubstituted | -26.6[1] | More Stable |
| This compound | Disubstituted | > -26.6 (inferred)[1] | Less Stable |
Note: While a direct experimental value for the heat of hydrogenation of this compound under identical conditions was not found, the established principle of alkene stability increasing with substitution confirms it is less stable than 1-Methylcyclohexene.[1]
Reactivity in Key Electrophilic Additions
The differing stability and electronic nature of the double bonds in this compound and 1-Methylcyclohexene lead to distinct reactivity profiles in common electrophilic addition reactions.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that achieves an anti-Markovnikov addition of water across a double bond. The reaction is initiated by the electrophilic attack of borane (BH₃) on the alkene.
Reactivity Comparison:
Due to its lower thermodynamic stability and less sterically hindered double bond, This compound is expected to react faster with borane than 1-Methylcyclohexene .[1] The trisubstituted nature of the double bond in 1-Methylcyclohexene presents greater steric hindrance to the approach of the borane reagent.[1]
Product Distribution:
The regioselectivity of hydroboration is a key point of comparison.
-
1-Methylcyclohexene undergoes hydroboration-oxidation to yield predominantly trans-2-methylcyclohexanol . The borane adds to the less substituted carbon of the double bond, followed by oxidation with retention of stereochemistry.
-
This compound , being an unsymmetrical disubstituted alkene, can lead to a mixture of products upon hydroboration-oxidation, including 2-methylcyclohexanol and 3-methylcyclohexanol.[2]
Table 2: Product Distribution in Hydroboration-Oxidation
| Starting Alkene | Major Product(s) |
| 1-Methylcyclohexene | trans-2-Methylcyclohexanol |
| This compound | Mixture of 2-methylcyclohexanol and 3-methylcyclohexanol[2] |
Epoxidation
Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. This reaction is influenced by the electron density of the double bond.
Reactivity Comparison:
The rate of epoxidation is enhanced by a more electron-rich double bond. The methyl group in 1-Methylcyclohexene is an electron-donating group directly attached to the double bond, making it more nucleophilic. Therefore, 1-Methylcyclohexene reacts faster with peroxy acids than this compound .[1]
Table 3: Products of Epoxidation with m-CPBA
| Starting Alkene | Major Product |
| 1-Methylcyclohexene | 1-Methyl-7-oxabicyclo[4.1.0]heptane |
| This compound | 3-Methyl-7-oxabicyclo[4.1.0]heptane |
Catalytic Hydrogenation
Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst, such as platinum or palladium. The rate of this reaction is sensitive to steric hindrance around the double bond.
Reactivity Comparison:
The less substituted and more sterically accessible double bond of This compound is expected to undergo catalytic hydrogenation at a faster rate than the more hindered trisubstituted double bond of 1-Methylcyclohexene .
Experimental Protocols
Detailed methodologies for the key reactions discussed are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and desired outcomes.
Hydroboration-Oxidation of a Methylcyclohexene Isomer
Materials:
-
Methylcyclohexene isomer (1-Methylcyclohexene or this compound)
-
Borane-tetrahydrofuran complex (BH₃•THF) solution (1 M in THF)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the methylcyclohexene isomer in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the BH₃•THF solution dropwise via syringe while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the careful dropwise addition of 30% H₂O₂.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol product.
-
Purify the product by flash column chromatography or distillation as required.
Epoxidation of a Methylcyclohexene Isomer with m-CPBA
Materials:
-
Methylcyclohexene isomer (1-Methylcyclohexene or this compound)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the methylcyclohexene isomer in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar.
-
Add m-CPBA (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with additional CH₂Cl₂.
-
Wash the organic layer with saturated NaHCO₃ solution to remove m-chlorobenzoic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure to obtain the epoxide.
Catalytic Hydrogenation of a Methylcyclohexene Isomer
Materials:
-
Methylcyclohexene isomer (1-Methylcyclohexene or this compound)
-
Platinum(IV) oxide (PtO₂, Adam's catalyst) or 10% Palladium on carbon (Pd/C)
-
Ethanol or acetic acid
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation flask, dissolve the methylcyclohexene isomer in a suitable solvent (e.g., ethanol for Pd/C or acetic acid for PtO₂).
-
Add a catalytic amount of the chosen hydrogenation catalyst.
-
Securely attach the flask to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas several times.
-
Pressurize the flask with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing the uptake of hydrogen.
-
Once the reaction is complete (hydrogen uptake ceases), carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude methylcyclohexane product.
Factors Influencing Reactivity
The differential reactivity of this compound and 1-Methylcyclohexene can be attributed to a combination of electronic and steric factors.
Caption: Factors influencing the reactivity of methylcyclohexene isomers.
Conclusion
The choice between this compound and 1-Methylcyclohexene as a starting material in organic synthesis is dictated by the desired reaction and product. This compound, being less stable and less sterically hindered, is generally more reactive in hydroboration-oxidation and catalytic hydrogenation. Conversely, the more electron-rich double bond of the more stable 1-Methylcyclohexene leads to a higher reactivity in epoxidation. Researchers and drug development professionals can leverage these distinct reactivity profiles to achieve specific synthetic goals, and the provided experimental protocols offer a foundation for practical application.
References
4-Methylcyclohexene Exhibits Greater Thermodynamic Stability Than 3-Methylcyclohexene
The thermodynamic stability of alkene isomers like 3-methylcyclohexene and 4-methylcyclohexene is a critical factor in chemical synthesis and reaction pathway determination. While both are disubstituted cyclic alkenes, the position of the methyl group relative to the double bond creates a measurable difference in their stability. Experimental evidence consistently shows that 4-methylcyclohexene is favored at thermodynamic equilibrium.
Quantitative Comparison of Thermodynamic Stability
The relative stabilities of these isomers can be quantified through two primary experimental approaches: isomerization equilibration and heats of isomerization (a corollary to heats of hydrogenation).
Isomerization Equilibration: By allowing a mixture of methylcyclohexene isomers to reach equilibrium at a given temperature, the composition of the mixture reveals the relative Gibbs free energy of each isomer. A higher concentration at equilibrium corresponds to greater stability. Studies have shown that at 180°C, the equilibrium mixture of methylcyclohexene isomers contains a higher percentage of 4-methylcyclohexene than this compound.[1][2]
Heats of Isomerization: The enthalpy change (ΔrH°) during the conversion of one isomer to another provides a direct measure of their relative stability. Experimental data for the isomerization of this compound and 4-methylcyclohexene to the most stable isomer, 1-methylcyclohexene (a trisubstituted alkene), is particularly revealing.[3] The conversion of this compound to 1-methylcyclohexene releases more energy than the conversion of 4-methylcyclohexene, indicating that this compound starts from a higher energy level and is therefore less stable.[1][3][4]
| Parameter | This compound | 4-Methylcyclohexene | Reference |
| Equilibrium Composition (180°C) | 10.7% | 14.1% | [1][2] |
| Heat of Isomerization to 1-Methylcyclohexene (ΔrH°) | -8.1 ± 0.3 kJ/mol | -5.8 ± 0.3 kJ/mol | [3] |
From the heats of isomerization, it can be calculated that this compound is approximately 2.3 kJ/mol less stable than 4-methylcyclohexene.
Logical Relationship of Isomer Stability
The thermodynamic relationship between the isomers can be visualized as an energy diagram. 1-methylcyclohexene, being trisubstituted, is the most stable of the three positional isomers. Both 3- and 4-methylcyclohexene reside at higher energy levels. The experimental data shows that the energy gap between this compound and 1-methylcyclohexene is larger than the gap between 4-methylcyclohexene and 1-methylcyclohexene, confirming that 4-methylcyclohexene is the more stable of the two disubstituted isomers.
Experimental Protocols
The determination of alkene stability relies on precise calorimetric and analytical methods. The two primary experimental techniques cited are Isomerization Equilibration and Heat of Hydrogenation.
Isomerization Equilibration
This method directly measures the equilibrium concentrations of isomers, from which the Gibbs free energy difference (ΔG°) can be calculated.
Methodology:
-
Sample Preparation: A sample containing one or more of the methylcyclohexene isomers is placed in a reactor with a suitable catalyst. Acidic catalysts or supported metal catalysts are commonly used to facilitate the interconversion of the isomers.[1]
-
Equilibration: The reactor is maintained at a constant temperature for a sufficient duration to allow the reaction to reach thermodynamic equilibrium. Preliminary kinetic studies are often performed to determine the time required to achieve a static composition.[1]
-
Sampling and Analysis: Aliquots are carefully withdrawn from the reaction mixture at intervals. The reaction in these aliquots is quenched, typically by rapid cooling, to prevent further isomerization. The precise composition of the isomeric mixture is then determined using gas chromatography (GC).[1][2]
-
Data Analysis: Equilibrium is confirmed when several consecutive samples show an unchanging composition. The equilibrium constant (Keq) for the interconversion is calculated from the final concentrations of the isomers. The Gibbs free energy of isomerization is then determined using the equation: ΔG° = -RTln(Keq) . By performing the experiment at various temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of isomerization can be derived from a van't Hoff plot.[1]
Heat of Hydrogenation
This technique measures the enthalpy change (ΔH°) when an alkene is hydrogenated to its corresponding saturated alkane. A more stable alkene is already at a lower energy state and therefore releases less heat upon hydrogenation.[1]
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation: A precisely weighed amount of the purified methylcyclohexene isomer is dissolved in a suitable solvent, such as ethanol or acetic acid, inside a high-pressure reaction vessel. A catalytic amount of a hydrogenation catalyst, like platinum oxide (Adam's catalyst) or palladium on carbon, is added to the solution.[1]
-
Hydrogenation: The vessel is sealed and purged with hydrogen gas to remove any air. It is then pressurized with a known quantity of hydrogen. The mixture is agitated vigorously to ensure efficient contact between the alkene, hydrogen gas, and the catalyst surface, initiating the hydrogenation reaction.[1]
-
Calorimetric Measurement: The reaction vessel is housed within a calorimeter, which is an apparatus designed to measure heat changes. The temperature of the system is precisely monitored throughout the exothermic reaction. The total heat released is calculated from the measured temperature change and the known heat capacity of the calorimeter system.[5]
-
Data Analysis: The heat of hydrogenation (ΔH°hydrog) is expressed in kJ/mol. By comparing the heats of hydrogenation for this compound and 4-methylcyclohexene, their relative stabilities are determined. The isomer with the less exothermic (smaller negative value) heat of hydrogenation is the more thermodynamically stable one.[1]
References
Spectroscopic Differentiation of 3-Methylcyclohexene and its Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of constitutional isomers is a critical step in chemical synthesis and drug development, where subtle structural variations can lead to significant differences in reactivity and biological activity. This guide provides a comprehensive comparison of the spectroscopic properties of 3-methylcyclohexene and its isomers, 1-methylcyclohexene and 4-methylcyclohexene, to facilitate their unambiguous differentiation. By leveraging the unique fingerprints generated by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), researchers can confidently identify each isomer.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 1-methylcyclohexene, this compound, and 4-methylcyclohexene.
Infrared (IR) Spectroscopy
| Vibrational Mode | 1-Methylcyclohexene (cm⁻¹) | This compound (cm⁻¹) | 4-Methylcyclohexene (cm⁻¹) |
| =C-H Stretch | ~3017 | ~3017 | ~3025[1][2] |
| C-H Stretch (sp³) | 2830-2930 | 2830-2960 | 2840-2950[1] |
| C=C Stretch | 1640-1680[1] | ~1650[1] | ~1650[1][2] |
| =C-H Out-of-Plane Bend | ~801 (trisubstituted) | Not specified | Not specified |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, δ ppm)
| Proton Environment | 1-Methylcyclohexene (δ ppm) | This compound (δ ppm) | 4-Methylcyclohexene (δ ppm) |
| Vinylic (=C-H) | ~5.35 (t) | ~5.6 (m) | ~5.6 (m) |
| Methyl (-CH₃) | ~1.6 (s)[1] | ~1.0 (d)[1] | ~1.0 (d) |
| Allylic | ~1.9-2.0 | ~2.2 | ~1.9-2.1 |
| Other Ring Protons | ~1.5-1.9 | ~1.2-2.0 | ~1.2-2.0 |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, δ ppm)
| Carbon Environment | 1-Methylcyclohexene (δ ppm) | This compound (δ ppm) | 4-Methylcyclohexene (δ ppm) |
| Vinylic (=C) | ~134 (C), ~121 (CH)[3] | ~127, ~131 | ~127, ~128 |
| Methyl (-CH₃) | ~23 | ~21 | ~22 |
| Allylic (CH/CH₂) | ~30, ~26 | ~31, ~25 | ~30, ~29 |
| Other Ring Carbons | ~22, ~23 | ~30, ~21 | ~31, ~33 |
Mass Spectrometry (MS)
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Characteristic Fragmentation Pathway |
| 1-Methylcyclohexene | 96[1] | 81, 68, 67 | Loss of a methyl radical (CH₃•) to form m/z 81.[1] |
| This compound | 96[1] | 81, 68, 67 | Loss of a methyl radical (CH₃•) to form m/z 81. |
| 4-Methylcyclohexene | 96[1] | 81, 68, 54 | Retro-Diels-Alder reaction yielding a fragment at m/z 54.[1] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups and distinguish between the isomers based on their vibrational modes.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a single drop of the neat liquid methylcyclohexene isomer onto the surface of one salt plate.
-
Carefully place the second salt plate on top, allowing the liquid to spread into a thin film between the plates.
-
Mount the sandwiched plates in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Collect a background spectrum of the empty, clean salt plates to subtract from the sample spectrum.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of each isomer and differentiate them based on chemical shifts and coupling patterns.
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the methylcyclohexene isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Data Acquisition for ¹H NMR:
-
Acquire the spectrum using a standard pulse program.
-
Typical parameters include a spectral width of 0-10 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.
Data Acquisition for ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse program to obtain singlets for each unique carbon.
-
A wider spectral width (e.g., 0-150 ppm) is required.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the isomers and identify them based on their mass-to-charge ratio and fragmentation patterns.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Sample Preparation:
-
Prepare a dilute solution of the methylcyclohexene isomer (or a mixture) in a volatile solvent such as dichloromethane or hexane. A typical concentration is around 1 mg/mL.
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5 or HP-5ms) is suitable for separating these isomers.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 40-50 °C, held for a few minutes, followed by a ramp of 10-15 °C/min to a final temperature of 150-180 °C.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-200.
Visualization of Differentiation Logic
The following diagrams illustrate the logical workflows for differentiating the methylcyclohexene isomers using their spectroscopic data.
References
Validating the Synthesis of 3-Methylcyclohexene: A Comparative NMR Spectroscopy Guide
For researchers, scientists, and professionals in drug development, the precise synthesis and characterization of organic molecules are paramount. This guide provides a comparative analysis for the validation of 3-methylcyclohexene synthesis, a common intermediate in organic chemistry, with a focus on its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy against its primary isomeric byproducts.
The acid-catalyzed dehydration of 2-methylcyclohexanol is a standard method for synthesizing methyl-substituted cyclohexenes. This reaction typically proceeds via an E1 elimination mechanism, leading to a mixture of products. While this compound is a desired product, the formation of the thermodynamically more stable 1-methylcyclohexene as the major product is favored according to Zaitsev's rule. Another possible, though minor, byproduct is methylenecyclohexane. The unambiguous identification of each isomer in the product mixture is crucial and can be effectively achieved using ¹H and ¹³C NMR spectroscopy.
Comparative NMR Data for Product Validation
The differentiation between this compound and its isomers, 1-methylcyclohexene and methylenecyclohexane, is readily accomplished by analyzing their respective ¹H and ¹³C NMR spectra. The chemical shifts of the olefinic protons and carbons are particularly diagnostic. Below is a summary of the characteristic chemical shifts for these compounds.
| Compound | Structure | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound | Olefinic H: ~5.4-5.7 (m, 2H)Allylic H (on C3): ~2.2 (m, 1H)Methyl H: ~1.0 (d, 3H) | Olefinic C: ~127.1, ~129.9Allylic C (C3): ~30.8Methyl C: ~21.6 | |
| 1-Methylcyclohexene | Olefinic H: ~5.3 (m, 1H)Methyl H: ~1.6 (s, 3H) | Olefinic C: ~121.7, ~133.8Methyl C: ~23.3 | |
| Methylenecyclohexane | Olefinic H: ~4.6 (s, 2H) | Olefinic C: ~106.5, ~150.0 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Experimental Protocol
A detailed experimental procedure for the synthesis of this compound and its subsequent analysis is provided below.
Synthesis of this compound via Dehydration of 2-Methylcyclohexanol
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 10 mL of 2-methylcyclohexanol (a mixture of cis and trans isomers).
-
Acid Catalyst Addition: Carefully add 2.5 mL of 85% phosphoric acid (H₃PO₄) to the flask.
-
Distillation Setup: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask and a cooled receiving flask.
-
Reaction and Distillation: Heat the mixture gently with stirring. The alkene products and water will co-distill. Collect the distillate until no more organic layer is observed coming over, typically in the temperature range of 100-115°C.
-
Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with 10 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), 10 mL of water, and 10 mL of brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Decant or filter the dried liquid to obtain the crude product mixture of methylcyclohexenes.
NMR Sample Preparation and Analysis
-
Sample Preparation: Prepare the NMR sample by dissolving approximately 10-20 mg of the dried product mixture in about 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. The presence of two olefinic protons in the range of 5.4-5.7 ppm is characteristic of this compound. The single olefinic proton of 1-methylcyclohexene will appear around 5.3 ppm.
-
¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum. The two distinct olefinic carbon signals for this compound around 127.1 and 129.9 ppm can be used for confirmation. This contrasts with the olefinic signals for 1-methylcyclohexene and methylenecyclohexane.
-
Product Ratio Determination: The relative ratio of the products can be determined by integrating the characteristic olefinic proton signals in the ¹H NMR spectrum.
Reaction Pathway and Byproduct Formation
The acid-catalyzed dehydration of 2-methylcyclohexanol proceeds through a carbocation intermediate. The initial protonation of the hydroxyl group followed by the loss of water forms a secondary carbocation. A subsequent 1,2-hydride shift can lead to a more stable tertiary carbocation. Deprotonation from adjacent carbons of these carbocations yields the different alkene isomers.
A Comparative Guide to Alternative Synthetic Routes for 3-Methylcyclohexene
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of key chemical intermediates is paramount. 3-Methylcyclohexene is a valuable cyclic olefin used in the synthesis of various organic molecules. This guide provides a comparative analysis of established and alternative synthetic routes to this compound, with a focus on experimental data, detailed protocols, and reaction pathways.
Route 1: Reductive Cleavage of an Allylic Alcohol
A well-established and reliable method for the synthesis of this compound is the reductive cleavage of 3-methyl-2-cyclohexen-1-ol. This two-step process begins with the reduction of 3-methyl-2-cyclohexen-1-one to the corresponding allylic alcohol, which is then subjected to reductive cleavage to yield the final product.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 3-Methyl-2-cyclohexen-1-one | [1][2] |
| Intermediate | 3-Methyl-2-cyclohexen-1-ol | [1][2] |
| Final Product | This compound | [1][2] |
| Overall Yield | 68-75% | [1][2] |
| Boiling Point | 103-104 °C | [2] |
| Reagents | Lithium aluminum hydride, Amalgamated Zinc, Hydrogen Chloride | [1][2] |
Experimental Protocol
Step A: Synthesis of 3-Methyl-2-cyclohexen-1-ol [1][2]
-
A solution of 33.6 g (0.305 mole) of 3-methyl-2-cyclohexen-1-one in 600 ml of anhydrous diethyl ether is placed in a 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
The solution is cooled in an ice bath while 471 ml (0.0825 mole) of a 0.175 M solution of lithium aluminum hydride in ether is added dropwise with stirring.
-
After the addition is complete, the mixture is stirred at 0°C for an additional 15 minutes.
-
Moist ether is then added dropwise until gas evolution ceases.
-
The resulting slurry is filtered, and the filtrate is washed with saturated aqueous sodium chloride and dried over magnesium sulfate.
-
The ether is removed by distillation, and the residue is distilled under reduced pressure to yield 33.7 g (98%) of 3-methyl-2-cyclohexen-1-ol.
Step B: Synthesis of this compound [1][2]
-
A 1-liter, three-necked flask is charged with 196 g (3 moles) of dry amalgamated zinc powder, 22.4 g (0.200 mole) of 3-methyl-2-cyclohexen-1-ol, and 280 ml of anhydrous ether.
-
The flask is cooled to -15°C in an ethanol-water-dry ice bath.
-
While stirring vigorously, 153 ml (0.40 mole) of 2.6 M hydrogen chloride in anhydrous ether is added dropwise over 1.5 hours.
-
Stirring is continued for another 15 minutes until the reaction medium is neutral.
-
The reaction mixture is decanted from the residual zinc, which is then washed with ether.
-
The combined ethereal solutions are washed sequentially with water, 10% aqueous sodium hydrogen carbonate, and saturated aqueous sodium chloride, then dried over magnesium sulfate.
-
The ether is carefully distilled off, and the residue is distilled at atmospheric pressure to yield 13.2–14.4 g (68–75%) of this compound.
Reaction Pathway
Caption: Synthetic pathway for this compound via reductive cleavage.
Route 2: Dehydration of 2-Methylcyclohexanol
The acid-catalyzed dehydration of 2-methylcyclohexanol is another common method for synthesizing methylcyclohexene isomers. This reaction typically yields a mixture of 1-methylcyclohexene and this compound, with the product distribution being highly dependent on the reaction conditions. According to Zaitsev's rule, the more substituted and thermodynamically stable alkene, 1-methylcyclohexene, is generally the major product.[3][4] However, under certain conditions, the formation of this compound can be significant.[3]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-Methylcyclohexanol | [3][4][5] |
| Products | 1-Methylcyclohexene and this compound | [3][5] |
| Typical Product Ratio | 66.35% 1-methylcyclohexene, 33.65% this compound | [5] |
| Reagents | Sulfuric acid or Phosphoric acid | [3][4][5] |
| Control | Thermodynamic control favors 1-methylcyclohexene. Kinetic control can increase the yield of this compound. | [3] |
Experimental Protocol
-
Place 75 mmol of 2-methylcyclohexanol in a 50 mL round-bottom flask with a magnetic stir bar.[4]
-
Carefully add 2.5 mL of 85% phosphoric acid to the flask.[4]
-
Set up a simple distillation apparatus with a heating mantle.[4]
-
Heat the mixture to distill the alkene products as they are formed. Collect the distillate that boils at or below 120°C.[4][6]
-
Transfer the distillate to a separatory funnel and wash it twice with 5 mL portions of saturated sodium bicarbonate solution.[4]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[4]
-
Decant the liquid product and determine the mass and product ratio using gas chromatography.[5][6]
Reaction Pathway
Caption: Dehydration of 2-methylcyclohexanol leading to isomeric products.
Alternative Synthetic Approaches
While the reductive cleavage and dehydration routes are well-documented, other modern synthetic methods can be considered for the synthesis of this compound.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of cyclohexene rings through a [4+2] cycloaddition.[7][8][9] To synthesize this compound, a suitable diene and dienophile would be required. For instance, the reaction between isoprene (2-methyl-1,3-butadiene) as the diene and ethylene as the dienophile could theoretically yield 4-methylcyclohexene after a subsequent isomerization step to the more stable this compound, though this is not a direct route. A more direct, albeit potentially challenging, approach would involve a substituted diene and dienophile that directly form the this compound skeleton.
Wittig Reaction
The Wittig reaction is a highly versatile method for synthesizing alkenes from carbonyl compounds.[10][11][12] A retrosynthetic analysis of this compound suggests that it could be formed from a Wittig reaction between a suitable phosphonium ylide and a carbonyl compound. However, this would likely involve a multi-step synthesis to prepare the necessary precursors and may not be as straightforward as the previously described methods for this specific target.
Comparison and Conclusion
| Feature | Reductive Cleavage of Allylic Alcohol | Dehydration of 2-Methylcyclohexanol |
| Selectivity | High selectivity for this compound. | Produces a mixture of isomers, requiring separation. |
| Yield | Good to excellent (68-75%). | Variable, and the yield of the desired product is a fraction of the total. |
| Reagents | Utilizes strong reducing agents (LiAlH4) and heavy metals (Zn(Hg)), which require careful handling and disposal. | Uses common and less hazardous acids like H2SO4 or H3PO4. |
| Protocol Complexity | Multi-step synthesis with controlled temperature conditions. | A simpler one-pot reaction followed by distillation. |
| Applicability | Excellent for producing a pure sample of this compound. | Suitable when a mixture of isomers is acceptable or when separation is feasible. |
For researchers requiring a pure sample of this compound with a high yield, the reductive cleavage of 3-methyl-2-cyclohexen-1-ol is the superior method, despite its complexity and the nature of the reagents involved. The dehydration of 2-methylcyclohexanol offers a simpler and quicker route, but at the cost of product selectivity and the need for purification to isolate this compound from its isomers. The Diels-Alder and Wittig reactions represent potential but less direct and less documented routes for the synthesis of this specific molecule and would likely require significant optimization. The choice of synthetic route will ultimately depend on the specific requirements of the research, including purity, yield, available resources, and safety considerations.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A Synthetic Method of this compound - Chempedia - LookChem [lookchem.com]
- 3. PC GAMESS Tutorial: Dehydration Reaction, Part 1 [people.chem.ucsb.edu]
- 4. Solved Prelab: Dehydration of 2-methylcyclohexanol Reaction | Chegg.com [chegg.com]
- 5. Experiment #5 [sas.upenn.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Electrophilic Addition Reactions to Methylcyclohexene Isomers
This guide provides a detailed comparative analysis of electrophilic addition reactions to three key isomers of methylcyclohexene: 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene. The regioselectivity and stereoselectivity of these reactions are critical in synthetic organic chemistry, influencing the outcome of complex molecular constructions. This document outlines the products of major electrophilic addition reactions, presents detailed experimental protocols, and visualizes key mechanistic pathways to support researchers, scientists, and professionals in drug development.
Data Presentation: Product Distribution and Selectivity
The outcome of electrophilic addition to methylcyclohexene isomers is dictated by the substitution pattern of the double bond and the specific mechanism of the reaction. The following tables summarize the major products formed from key reactions, highlighting the governing principles of regioselectivity (Markovnikov vs. anti-Markovnikov) and stereochemistry (syn- vs. anti-addition).
Table 1: Electrophilic Addition Products for 1-Methylcyclohexene
| Reaction | Reagents | Major Product(s) | Regioselectivity | Stereoselectivity |
| Hydrobromination | HBr | 1-Bromo-1-methylcyclohexane | Markovnikov[1][2] | Not applicable (achiral product) |
| Bromination | Br₂, CH₂Cl₂ | (±)-trans-1,2-Dibromo-1-methylcyclohexane | N/A | anti-addition[3][4] |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄ | 1-Methylcyclohexanol | Markovnikov[5][6][7][8] | Not applicable (achiral product) |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | (±)-trans-2-Methylcyclohexanol | anti-Markovnikov[9][10] | syn-addition[10] |
Table 2: Electrophilic Addition Products for this compound
| Reaction | Reagents | Major Product(s) | Regioselectivity | Stereoselectivity |
| Hydrobromination | HBr | Mixture of 1-bromo-3-methylcyclohexane and 1-bromo-2-methylcyclohexane | Follows carbocation stability | Mixture of stereoisomers |
| Bromination | Br₂, CH₂Cl₂ | Mixture of trans-1,2-dibromo-3-methylcyclohexane stereoisomers | N/A | anti-addition |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄ | Mixture of 3-methylcyclohexanol and 2-methylcyclohexanol | Markovnikov | Mixture of stereoisomers |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Mixture of trans-3-methylcyclohexanol and trans-2-methylcyclohexanol | anti-Markovnikov[11][12] | syn-addition |
Table 3: Electrophilic Addition Products for 4-Methylcyclohexene
| Reaction | Reagents | Major Product(s) | Regioselectivity | Stereoselectivity |
| Hydrobromination | HBr | (±)-cis- and trans-1-Bromo-4-methylcyclohexane | N/A (symmetrical alkene) | Mixture of cis and trans isomers |
| Bromination | Br₂, CH₂Cl₂ | (±)-trans-1,2-Dibromo-4-methylcyclohexane | N/A (symmetrical alkene) | anti-addition[13] |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄ | 4-Methylcyclohexanol | N/A (symmetrical alkene) | Mixture of cis and trans isomers |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | trans-4-Methylcyclohexanol | N/A (symmetrical alkene) | syn-addition |
Logical & Experimental Workflow Diagrams
The following diagrams, rendered using Graphviz, illustrate the mechanistic pathways for key electrophilic additions.
Caption: Markovnikov addition of HBr to 1-methylcyclohexene.
Caption: Hydroboration-oxidation of 1-methylcyclohexene.
Caption: Oxymercuration-demercuration of 1-methylcyclohexene.
Caption: Bromination of 4-methylcyclohexene via a bromonium ion.
Experimental Protocols
The following are generalized experimental protocols for the key electrophilic addition reactions discussed. Researchers should adapt these procedures based on the specific substrate and laboratory safety guidelines.
Protocol 1: Hydrobromination of a Methylcyclohexene Isomer
-
Reaction Setup: In a fume hood, add the methylcyclohexene isomer (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice-water bath.
-
Reagent Addition: Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (2.5 eq) to the stirring alkene.[14]
-
Reaction: Allow the mixture to stir in the ice bath for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Transfer the reaction mixture to a separatory funnel. Add diethyl ether to dissolve the organic components. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: gas evolution), and finally with brine.[14]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude bromoalkane.
-
Purification: Purify the product by flash column chromatography or distillation as required. Characterize using NMR and IR spectroscopy.
Protocol 2: Bromination of a Methylcyclohexene Isomer
-
Reaction Setup: Dissolve the methylcyclohexene isomer (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask protected from light. Cool the solution in an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of bromine (Br₂) (1.0 eq) in the same solvent. Add this bromine solution dropwise to the stirring alkene solution. The characteristic red-brown color of bromine should disappear upon addition.[15]
-
Reaction: Continue stirring at 0 °C for 30 minutes after the addition is complete.
-
Workup: Quench any excess bromine by adding a saturated solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and wash the organic layer with water and brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude dibromide product.
-
Purification: Recrystallize or use column chromatography for purification if necessary.
Protocol 3: Oxymercuration-Demercuration of a Methylcyclohexene Isomer
This is a two-step procedure.
Step A: Oxymercuration
-
Reaction Setup: To a flask containing a 1:1 mixture of tetrahydrofuran (THF) and water, add mercuric acetate (Hg(OAc)₂) (1.1 eq). Stir until the solid dissolves.
-
Alkene Addition: Add the methylcyclohexene isomer (1.0 eq) to the solution and stir vigorously at room temperature for 1-2 hours. The reaction is typically complete when the initial yellow color of the mercuric salt fades.
Step B: Demercuration 3. Base Addition: Cool the reaction mixture in an ice bath and add an aqueous solution of sodium hydroxide (3 M). 4. Reduction: Slowly add a solution of sodium borohydride (NaBH₄) (0.5 eq) in aqueous NaOH.[8] A black precipitate of elemental mercury will form. 5. Reaction Completion: Stir the mixture for 1-2 hours at room temperature. 6. Workup: Separate the organic layer. If an emulsion forms, diethyl ether can be added. Extract the aqueous layer with diethyl ether. 7. Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude alcohol. 8. Purification: Purify via column chromatography or distillation.
Protocol 4: Hydroboration-Oxidation of a Methylcyclohexene Isomer
This is a two-step procedure conducted under an inert atmosphere (e.g., nitrogen or argon).[16]
Step A: Hydroboration
-
Reaction Setup: Add the methylcyclohexene isomer (1.0 eq) to a dry, nitrogen-flushed flask containing anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C.
-
Reagent Addition: Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) (0.4 eq) via syringe.[17]
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours.
Step B: Oxidation 4. Oxidant Addition: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water, 3 M aqueous sodium hydroxide (NaOH), and finally, 30% hydrogen peroxide (H₂O₂) dropwise.[17][18] The mixture may become exothermic. 5. Reaction Completion: Stir the mixture at room temperature or gently heat to ~50 °C for 1 hour to ensure complete oxidation.[17] 6. Workup: Add diethyl ether and transfer to a separatory funnel. Wash the organic layer with water and brine. 7. Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. 8. Purification: Purify the resulting alcohol product by flash chromatography or distillation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Predict the product and provide a mechanism for the reaction of 1... | Study Prep in Pearson+ [pearson.com]
- 3. brainly.com [brainly.com]
- 4. youtube.com [youtube.com]
- 5. Illustrated Glossary of Organic Chemistry - Oxymercuration-demercuration [chem.ucla.edu]
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- 7. sarthaks.com [sarthaks.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. homework.study.com [homework.study.com]
- 10. 1Methylcyclohexene is allowed to react with B2H6 The class 12 chemistry CBSE [vedantu.com]
- 11. brainly.com [brainly.com]
- 12. Solved Explain why this compound should not be used as | Chegg.com [chegg.com]
- 13. homework.study.com [homework.study.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. community.wvu.edu [community.wvu.edu]
- 18. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
Zaitsev's rule and product distribution in elimination reactions to form methylcyclohexenes
This guide provides a comparative analysis of product distribution in elimination reactions leading to the formation of methylcyclohexene isomers, with a focus on Zaitsev's rule. Experimental data, detailed protocols, and mechanistic diagrams are presented to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction to Zaitsev's Rule
Zaitsev's rule, formulated by Russian chemist Alexander Zaitsev in 1875, predicts the regioselectivity of elimination reactions. The rule states that in the elimination of a hydrogen halide or water from a substrate, the major product will be the more stable, more highly substituted alkene.[1][2][3] This is often referred to as the "Zaitsev product." However, the distribution of products can be influenced by several factors, including the nature of the substrate, the strength and steric bulk of the base used, and the reaction conditions.[1][4] In cases where a sterically hindered base is used, the major product may be the less substituted alkene, a phenomenon known as the Hofmann rule.[1][5]
Comparative Product Distribution in Methylcyclohexene Synthesis
The formation of methylcyclohexenes through elimination reactions, such as the dehydration of methylcyclohexanols or the dehydrohalogenation of halomethylcyclohexanes, serves as a classic example of Zaitsev's rule. The primary products are typically 1-methylcyclohexene (the more substituted, Zaitsev product) and 3-methylcyclohexene (the less substituted, Hofmann-type product). Methylene-cyclohexane can also be formed as a minor product.
The following table summarizes the product distribution from various elimination reactions leading to methylcyclohexenes, based on experimental findings.
| Starting Material | Reagents & Conditions | 1-Methylcyclohexene (Zaitsev Product) | This compound | Methylene-cyclohexane | Reference |
| 2-Methylcyclohexanol | 85% H₃PO₄, heat (Fraction 1) | 77.19% | 2.33% | Trace | [6] |
| 2-Methylcyclohexanol | 85% H₃PO₄, heat (Fraction 2) | 54.78% | 30.78% | Trace | [6] |
| 1-Chloro-1-methylcyclohexane | KOH in ethanol | Major Product | Minor Product | - | [7][8] |
| 1-Bromo-1-methylcyclohexane | Sodium ethoxide in ethanol | Major Product | - | - | [9] |
| trans-1-Bromo-2-methylcyclohexane | Strong base | Minor Product | Major Product | - | [10] |
Note: The change in product distribution for the dehydration of 2-methylcyclohexanol between fractions is attributed to the "Evelyn Effect," where the product distribution changes over the course of the reaction.[6][11]
Experimental Protocols
A representative experimental protocol for the acid-catalyzed dehydration of a methylcyclohexanol is provided below.
Objective: To synthesize methylcyclohexenes from a methylcyclohexanol via acid-catalyzed dehydration and to determine the product distribution by gas chromatography.
Materials:
-
2-methylcyclohexanol (or 3-methylcyclohexanol, 4-methylcyclohexanol)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[12][14]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[15]
-
Deionized water
Equipment:
-
Separatory funnel[12]
Procedure:
-
To a 50 mL round-bottom flask, add 150 mmol of the selected methylcyclohexanol and 5.0 mL of 85% phosphoric acid.[13] Add a magnetic stir bar or boiling chips.
-
Assemble a simple or fractional distillation apparatus, ensuring all joints are securely clamped.[13][15] The collection flask can be cooled in an ice bath.[12]
-
Heat the mixture to boiling. The product alkenes and water will co-distill.[15] Continue the distillation until organic distillate is no longer collected, keeping the vapor temperature below 100°C.[14]
-
Transfer the biphasic distillate to a separatory funnel.[12] Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a wash with deionized water.[15]
-
Carefully remove the aqueous layer.[12]
-
Dry the organic layer (the methylcyclohexene products) over anhydrous magnesium sulfate or sodium sulfate.[12][14]
-
Filter the dried product into a pre-weighed vial.[15]
-
Determine the yield of the product mixture.
-
Analyze the product distribution by injecting a sample into a gas chromatograph (GC).[15][16] Identify the products by comparing their retention times to those of known standards.[11]
Mechanistic Pathways
The acid-catalyzed dehydration of an alcohol typically proceeds through an E1 mechanism.[16][17][18] The dehydrohalogenation of an alkyl halide with a strong, non-bulky base generally follows an E2 mechanism.[7][17][19]
E1 Mechanism for Dehydration of 2-Methylcyclohexanol:
Caption: E1 mechanism for the dehydration of 2-methylcyclohexanol.
E2 Mechanism for Dehydrohalogenation of 1-Chloro-2-methylcyclohexane:
Caption: E2 elimination pathways for trans-1-chloro-2-methylcyclohexane.
Conclusion
The elimination reactions that form methylcyclohexenes are excellent models for demonstrating the principles of regioselectivity, particularly Zaitsev's rule. Experimental data consistently show that under standard conditions with non-bulky bases or acid catalysis, the more substituted 1-methylcyclohexene is the major product.[6][7][9] However, factors such as stereochemistry of the starting material and the steric bulk of the base can alter the product ratio, sometimes favoring the less substituted isomer.[10] A thorough understanding of these factors is crucial for predicting and controlling the outcomes of elimination reactions in organic synthesis.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 6. Dehydration of Methylcyclohexanols - Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. askfilo.com [askfilo.com]
- 9. Predict all the alkenes that would be formed by dehydrohalogenation class 11 chemistry CBSE [vedantu.com]
- 10. Solved When trans-1-bromo-2-methylcyclohexane is treated | Chegg.com [chegg.com]
- 11. youtube.com [youtube.com]
- 12. books.rsc.org [books.rsc.org]
- 13. scribd.com [scribd.com]
- 14. Dehydration of an alcohol [cs.gordon.edu]
- 15. youtube.com [youtube.com]
- 16. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 17. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]
- 18. youtube.com [youtube.com]
- 19. reddit.com [reddit.com]
A Comparative Guide to 3-Methylcyclohexene Derivatives in Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed characterization and validation of two promising 3-methylcyclohexene derivatives with significant therapeutic potential: a potent antiparkinsonian agent and a novel anti-glioblastoma compound. The performance of these derivatives is compared with established clinical alternatives, supported by experimental data and detailed methodologies to aid in research and development.
Antiparkinsonian Agent: (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol (Prottremine)
Prottremine, a chiral this compound derivative, has demonstrated significant potential in preclinical models of Parkinson's disease. Its efficacy is comparable to the current gold-standard treatment, Levodopa.
Performance Comparison: Prottremine vs. Levodopa
The antiparkinsonian activity of Prottremine has been evaluated in various animal models, with Levodopa serving as a key comparator.[1][2][3]
| Parameter | Prottremine | Levodopa | Reference |
| Animal Model | MPTP-induced Parkinsonism in mice | MPTP-induced Parkinsonism in mice | [1][2][3] |
| Dosage | 20 mg/kg | 50-100 mg/kg | [2][3] |
| Efficacy | Nearly full recovery of locomotor and exploratory activities.[1] Superior to Levodopa in terms of its effect on motor activity in a subchronic MPTP model.[3] | Effective in restoring motor function. | [1][3] |
| Acute Toxicity (LD50 in mice) | 4250 mg/kg | Data not available in compared studies | [4] |
Experimental Protocols
The synthesis of Prottremine can be achieved from (-)-verbenone. A key step involves the dihydroxylation of an alkene precursor. For derivatives, a common intermediate is a bromide which can be synthesized by reacting Prottremine with N-bromosuccinimide (NBS) in the presence of a radical initiator like (t-BuO)2 in 1,2-dichloroethane.[4][5]
This model is widely used to assess the efficacy of antiparkinsonian drugs.[6][7][8][9]
-
Animal Strain: C57BL/6 mice are commonly used due to their sensitivity to MPTP.[9]
-
Induction of Parkinsonism: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to induce dopaminergic neurodegeneration. A common regimen is the subacute model, involving daily injections of MPTP (e.g., 30 mg/kg, i.p.) for 5 consecutive days.[9]
-
Drug Administration: The test compound (Prottremine) and the comparator (Levodopa) are administered to the mice. The timing and duration of treatment can vary depending on the study design (neuroprotective vs. symptomatic relief).[6]
-
Behavioral Assessment: Motor function is evaluated using tests such as the open field test, pole test, and rotarod test to measure locomotor activity, bradykinesia, and motor coordination.[9]
-
Biochemical and Histological Analysis: Post-mortem analysis of the striatum is performed to measure dopamine levels (using HPLC) and to assess the extent of dopaminergic neuron loss (e.g., through tyrosine hydroxylase immunohistochemistry).[6][10]
Signaling Pathway
The primary mechanism of action of Prottremine is related to the dopaminergic system, which is degenerated in Parkinson's disease. The nigrostriatal pathway is a key dopaminergic pathway involved in motor control.[11][12][13][14]
Anti-Glioblastoma Agent: Cyclohexene Oxide CA (Zeylenone Derivative)
A novel derivative of zeylenone, a naturally occurring cyclohexene oxide, referred to as "CA" ((1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone), has shown promising anti-cancer activity against glioblastoma (GBM).[15][16][17] Its performance is compared here with Temozolomide, the standard-of-care chemotherapy for GBM.[18]
Performance Comparison: Cyclohexene Oxide CA vs. Temozolomide
| Parameter | Cyclohexene Oxide CA | Temozolomide | Reference |
| Cell Line | Glioblastoma (GBM) cells | Glioblastoma (GBM) cells | [15][18] |
| Mechanism of Action | Induces G0/G1 phase arrest by interfering with EZH2.[15][16] | DNA alkylating agent.[18] | |
| In Vitro Efficacy (IC50) | Identified as having the lowest IC50 among a series of synthesized zeylenone analogs in GBM cells.[15] | Variable, often associated with resistance.[18] | |
| In Vivo Efficacy | Inhibited tumorigenesis of GBM cells in orthotopic nude mice models.[15] | Standard of care, but efficacy is often limited by resistance.[18] |
Experimental Protocols
The total synthesis of (+)-zeylenone has been achieved from quinic acid in 13 steps with a 9.8% overall yield.[19] A key step is the dihydroxylation to control the stereochemistry. The derivative "CA" is synthesized from a zeylenone precursor.[20][21]
The inhibitory effect of Cyclohexene Oxide CA on EZH2 can be assessed using various methods.[22][23][24][25][26]
-
Cell Lines: Glioblastoma cell lines (e.g., U87, U251).
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound.
-
Western Blotting for Histone Methylation:
-
After treatment, histones are extracted from the cells.
-
Protein concentration is quantified (e.g., using a BCA assay).
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies against H3K27me3 and total H3 (as a loading control).
-
Following incubation with a secondary antibody, the signal is detected via chemiluminescence. A reduction in the H3K27me3 signal relative to the total H3 indicates EZH2 inhibition.[23][24]
-
-
Cell Cycle Analysis:
-
Treated cells are fixed and stained with a DNA-intercalating dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in the G0/G1 phase suggests cell cycle arrest.[15]
-
Signaling Pathway
Cyclohexene Oxide CA exerts its anti-cancer effects by inhibiting EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). This leads to the upregulation of tumor suppressor genes like p16 and p27, resulting in cell cycle arrest.[15][16]
References
- 1. Highly potent activity of (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evolution of anti-parkinsonian activity of monoterpenoid (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol in various in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. modelorg.com [modelorg.com]
- 7. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MPTP-induced parkinsonian model in mice: biochemistry, pharmacology and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dopaminergic Neurons and Brain Reward Pathways: From Neurogenesis to Circuit Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dopamine - Wikipedia [en.wikipedia.org]
- 14. Dopaminergic pathways - Wikipedia [en.wikipedia.org]
- 15. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 [frontiersin.org]
- 17. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glioblastoma vs temozolomide: can the red queen race be won? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Concise total synthesis of (+)-Zeylenone with antitumor activity and the structure-activity relationship of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. bellbrooklabs.com [bellbrooklabs.com]
Navigating Regioselectivity in Alkene Functionalization: A Comparative Guide to the Hydroboration of 3-Methylcyclohexene
The hydroboration-oxidation of alkenes stands as a cornerstone of modern organic synthesis, offering a reliable method for the anti-Markovnikov hydration of carbon-carbon double bonds. This guide provides a comprehensive analysis of the experimental evidence for the regioselectivity of the hydroboration reaction on 3-methylcyclohexene, a prochiral alkene that serves as an excellent model for understanding the steric and electronic factors that govern this transformation. We present a comparative analysis of different borane reagents, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in the strategic application of this powerful reaction.
The hydroboration of this compound, followed by an oxidative workup, yields a mixture of two primary regioisomeric alcohol products: 3-methylcyclohexanol and 2-methylcyclohexanol. The distribution of these products is highly dependent on the steric bulk of the borane reagent employed. This guide delves into the experimental data that quantifies this selectivity and provides the necessary protocols to achieve the desired outcomes.
Unveiling the Regioselectivity: A Data-Driven Comparison
The choice of borane reagent is paramount in controlling the regiochemical outcome of the hydroboration of this compound. Experimental data clearly demonstrates that sterically hindered boranes significantly favor the addition of the boron atom to the less sterically encumbered carbon of the double bond (C-3), leading to the formation of 3-methylcyclohexanol as the major product. In contrast, less bulky boranes exhibit diminished selectivity.
| Borane Reagent | % 3-Methylcyclohexanol (anti-Markovnikov) | % 2-Methylcyclohexanol (Markovnikov) | Reference |
| Diborane (BH₃) | ~50% | ~50% | [1] |
| Disiamylborane ((Sia)₂BH) | ~50% | ~50% | [1] |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | 80% | 20% | [1] |
Table 1: Regioselectivity of the Hydroboration-Oxidation of this compound with Various Borane Reagents. The data illustrates the pronounced effect of steric hindrance on the regiochemical outcome. While diborane and disiamylborane show little to no preference, the bulky 9-BBN reagent exhibits a strong preference for addition at the C-3 position.[1]
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative procedure for the hydroboration-oxidation of a cyclohexene derivative, adapted for this compound. This procedure is based on established laboratory methods for similar substrates.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃•THF) solution (1 M in THF)
-
Sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
Part 1: Hydroboration
-
A dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a septum is flushed with a gentle stream of nitrogen or argon to ensure an inert atmosphere.
-
Using a syringe, 10 mmol of this compound is added to the flask.
-
Anhydrous THF (20 mL) is added to dissolve the alkene.
-
The flask is cooled to 0 °C in an ice bath.
-
To the stirred solution, 11 mL of a 1.0 M solution of borane-THF complex (11 mmol) is added dropwise via syringe over a period of 10-15 minutes.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour, followed by stirring at room temperature for 2 hours to ensure the completion of the hydroboration.
Part 2: Oxidation
-
The reaction flask is cooled again to 0 °C.
-
Slowly and carefully, 6 mL of a 3 M aqueous solution of sodium hydroxide is added to the reaction mixture, followed by the dropwise addition of 6 mL of a 30% hydrogen peroxide solution. Caution: The addition of hydrogen peroxide is exothermic and may cause the evolution of gas. Maintain a slow addition rate and efficient stirring.
-
The resulting mixture is warmed to room temperature and then heated to 50 °C for 1 hour to ensure complete oxidation.
-
After cooling to room temperature, the reaction mixture is diluted with 50 mL of diethyl ether.
-
The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice more with 25 mL portions of diethyl ether.
-
The combined organic extracts are washed with brine (saturated NaCl solution), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation or column chromatography to isolate the isomeric methylcyclohexanol products.
Product Analysis:
The ratio of the regioisomeric products (3-methylcyclohexanol and 2-methylcyclohexanol) can be determined using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Mechanistic Insights and Logical Workflow
The regioselectivity of the hydroboration reaction is a consequence of a concerted, four-membered transition state. The boron atom, being the electrophilic center, adds to the less substituted carbon of the alkene, while the more nucleophilic hydride is delivered to the more substituted carbon. This preference is amplified by the steric bulk of the borane reagent.
Figure 1: Hydroboration-Oxidation Workflow. This diagram illustrates the two-stage process of converting an alkene to an alcohol with anti-Markovnikov selectivity.
The steric influence of the borane reagent can be visualized as a key determining factor in the regioselectivity.
Figure 2: Regioselectivity Decision Pathway. This diagram shows how the choice of borane reagent dictates the product distribution in the hydroboration of this compound.
Alternative Methodologies
While hydroboration-oxidation is the preeminent method for the anti-Markovnikov hydration of alkenes, it is important to be aware of other hydration methods to have a complete picture of alkene functionalization.
-
Acid-Catalyzed Hydration: This method employs a strong acid catalyst (e.g., H₂SO₄) in the presence of water. It follows Markovnikov's rule, yielding the more substituted alcohol. A significant drawback is the potential for carbocation rearrangements, which can lead to a mixture of products.
-
Oxymercuration-Demercuration: This two-step procedure also follows Markovnikov's rule but has the advantage of proceeding without carbocation rearrangements. It involves the use of toxic mercury salts, which is a considerable environmental and safety concern.
In the context of synthesizing the anti-Markovnikov product, 3-methylcyclohexanol, from this compound, there are no common, direct one-step alternatives to the hydroboration-oxidation sequence, highlighting its unique and indispensable role in organic synthesis. The comparison, therefore, primarily lies in the selection of the appropriate borane reagent to achieve the desired level of regiocontrol.
References
Safety Operating Guide
Proper Disposal of 3-Methylcyclohexene: A Guide for Laboratory Professionals
For immediate reference, 3-methylcyclohexene is a highly flammable liquid and vapor that causes skin and serious eye irritation.[1][2] Proper handling and disposal are critical to ensure laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of this compound in a research environment.
Key Safety and Hazard Information
Researchers and laboratory personnel must be aware of the significant hazards associated with this compound before handling or preparing for disposal. The following table summarizes its key hazard classifications.
| Hazard Classification | Category | GHS Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[2] |
Pre-Disposal and Handling Protocol
Before beginning any work that will generate this compound waste, it is imperative to have a designated and properly labeled waste container ready. Adherence to personal protective equipment (PPE) standards is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are required. For larger quantities or potential for splashing, wear fire/flame resistant and impervious clothing.[4]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[4] If exposure limits are exceeded, a full-face respirator may be necessary.[4]
Safe Handling Practices:
-
Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[4]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][4] No smoking is permitted in the handling area.[4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4]
Step-by-Step Disposal Procedure for this compound Waste
This protocol outlines the steps for the disposal of small quantities of this compound waste typically generated in a research laboratory.
1. Waste Collection:
- Designate a specific, compatible, and properly sealed waste container for halogenated or non-halogenated solvent waste, in accordance with your institution's waste management guidelines. The container should be clearly labeled "Hazardous Waste," with the full chemical name "this compound" and an approximate concentration.
- Do not mix this compound with incompatible waste streams, such as strong oxidizing agents.[1]
- Collect the waste this compound in this designated container. Keep the container tightly closed when not in use.[4]
2. Storage of Waste:
- Store the waste container in a well-ventilated, cool, and designated satellite accumulation area.[4]
- The storage area should be away from heat, ignition sources, and direct sunlight.[1]
- Ensure the container is stored in a secondary containment bin to prevent spills.
3. Preparing for Disposal:
- Once the waste container is full or is ready for pickup, ensure the hazardous waste label is completely and accurately filled out. This includes the chemical name, approximate volumes or concentrations of all components, and the date.
- Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup. Do not attempt to dispose of this compound down the drain or in regular trash.[1]
4. Emergency Procedures for Spills:
- In the event of a small spill, remove all sources of ignition.[4]
- Ventilate the area.
- Use an absorbent, non-combustible material like vermiculite or sand to contain and clean up the spill.
- Collect the absorbed material and place it in the designated hazardous waste container.
- For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling 3-Methylcyclohexene
Essential Safety and Handling Guide for 3-Methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling this compound, ensuring the protection of laboratory personnel and the integrity of research. Adherence to these procedures is critical for minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3][4] Proper selection and use of PPE are the first line of defense against exposure.
Recommended Personal Protective Equipment:
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1][2][5] | Protects against splashes and vapors that can cause serious eye irritation.[1][2][4] |
| Skin Protection | Wear fire/flame resistant and impervious clothing, such as a lab coat or chemical-resistant apron.[1][5] Handle with chemical-impermeable gloves (e.g., Nitrile, Neoprene) that satisfy EU Directive 89/686/EEC and the standard EN 374.[1] | Prevents skin contact, which can cause irritation.[1][2][3][4] Always inspect gloves for degradation or punctures before use.[1] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[1][6] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1][5] | Minimizes the inhalation of vapors, which may cause respiratory tract irritation.[1][4] |
| Foot Protection | Wear closed-toe shoes. Chemical-resistant boots are advised for situations with a risk of spills. | Protects feet from spills and falling objects. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a well-ventilated work area, such as a certified chemical fume hood.[1][6]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Locate the nearest emergency eyewash station and safety shower.
-
Have appropriate fire extinguishing media readily available (dry chemical, carbon dioxide, or alcohol-resistant foam).[1][2]
-
-
Handling:
-
Storage:
Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
| Emergency Situation | Procedure |
| Skin Contact | Take off immediately all contaminated clothing.[1][2] Rinse the affected area with plenty of water.[1][2] If skin irritation occurs, get medical attention.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do.[1][2] Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[2] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][2] Get medical help if you feel unwell.[1][3] |
| Spill or Leak | Evacuate personnel to a safe area.[1] Remove all sources of ignition.[1][2] Use personal protective equipment, including chemical impermeable gloves.[1][3] Contain the spill and collect it with non-combustible absorbent material.[5] Place in a suitable, closed container for disposal.[1][2] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1][2] Wear self-contained breathing apparatus for firefighting if necessary.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3] Do not let the chemical enter drains.[1]
-
Contaminated PPE: Contaminated clothing should be removed and washed before reuse.[1][2] Dispose of contaminated gloves and other disposable PPE as hazardous waste.
Experimental Workflow for Handling this compound
Caption: This diagram outlines the essential steps for safely handling this compound, from preparation to disposal, including emergency considerations.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



